Lurasidone-d8 Sulfoxide
Description
Properties
Molecular Formula |
C₂₈H₂₈D₈N₄O₃S |
|---|---|
Molecular Weight |
516.72 |
Synonyms |
(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl-d8)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lurasidone-d8 Sulfoxide for Advanced Bioanalysis
Abstract
This technical guide provides a comprehensive overview of Lurasidone-d8 Sulfoxide, a critical metabolite of the deuterated internal standard for the atypical antipsychotic, Lurasidone. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and the metabolic pathway leading to its formation. We present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in biological matrices, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This guide serves as an essential resource for those engaged in pharmacokinetic (PK), drug metabolism (ADME), and bioequivalence studies involving Lurasidone.
Introduction: The Role of Lurasidone and the Imperative for Stable Isotope-Labeled Standards
Lurasidone is a second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[1][2] Its mechanism of action is primarily mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] Like all therapeutics, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for determining its safety and efficacy profile.
Pharmacokinetic studies rely on precise and accurate quantification of the drug and its metabolites in biological fluids. The gold standard in modern bioanalysis, particularly for LC-MS/MS, is the use of a stable isotope-labeled (SIL) internal standard (IS).[4] Lurasidone-d8, a deuterated analog of Lurasidone, serves this purpose.[5][6] An ideal IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the integrity of the quantitative data.[7] This adherence to rigorous standards is in line with regulatory expectations outlined by bodies such as the U.S. Food and Drug Administration (FDA).[8][9]
Metabolic Pathway: The Formation of Lurasidone-d8 Sulfoxide
Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][10] Key biotransformation pathways include oxidative N-dealkylation and hydroxylation.[10] Another significant pathway is S-oxidation, which occurs at the sulfur atom within the benzisothiazole ring, leading to the formation of Lurasidone Sulfoxide.[10][11]
This S-oxidation is a common metabolic reaction for many xenobiotics containing sulfur heteroatoms.[12][13] It is primarily catalyzed by two major enzyme systems: the cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMOs).[12][14] FMOs are particularly efficient at oxidizing soft nucleophiles like sulfur and are a crucial component of Phase I metabolism.[13][15] While CYP3A4 is the main driver of Lurasidone metabolism overall, FMOs can play a significant role in the sulfoxidation of various drugs.[14][15]
Given that Lurasidone-d8 is chemically identical to Lurasidone apart from its isotopic composition, it follows the same metabolic fate. Therefore, Lurasidone-d8 is also converted to Lurasidone-d8 Sulfoxide.
Caption: Metabolic pathway of Lurasidone-d8 to its sulfoxide metabolite.
Chemical Structure and Physicochemical Properties
Accurate characterization of Lurasidone-d8 Sulfoxide is fundamental for its use in quantitative assays.
Chemical Structure
The structure of Lurasidone-d8 Sulfoxide is identical to Lurasidone Sulfoxide, with the key difference being the presence of eight deuterium atoms on the piperazine ring. This strategic placement on non-exchangeable carbon positions ensures the stability of the label during sample processing and analysis.[4]
-
Parent Compound: Lurasidone
-
Deuterated Analog: Lurasidone-d8
-
Metabolite: Lurasidone Sulfoxide
-
Analyte of Interest: Lurasidone-d8 Sulfoxide
Physicochemical Data
The properties of Lurasidone-d8 Sulfoxide are derived from its parent compounds. The addition of deuterium atoms and an oxygen atom results in a predictable mass shift.
| Property | Lurasidone[2] | Lurasidone-d8[6] | Lurasidone Sulfoxide[16] | Lurasidone-d8 Sulfoxide |
| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₂₈D₈N₄O₂S | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
| Molar Mass ( g/mol ) | 492.68 | 500.7 | 508.68 | ~516.7 |
| Description | Atypical antipsychotic | Deuterated internal standard | Metabolite of Lurasidone | Metabolite of internal standard |
Analytical Methodology: A Validated LC-MS/MS Protocol
The quantification of Lurasidone, its metabolites, and their deuterated analogs in biological matrices like plasma or urine necessitates a highly sensitive and selective method. LC-MS/MS is the technology of choice for this application.[17][18][19]
The following protocol describes a robust, self-validating workflow for the simultaneous analysis of Lurasidone and its sulfoxide metabolite, using Lurasidone-d8 as the internal standard.
Caption: High-level workflow for sample analysis using LC-MS/MS.
Step-by-Step Experimental Protocol
Objective: To accurately quantify Lurasidone and Lurasidone Sulfoxide in human plasma.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare separate stock solutions of Lurasidone, Lurasidone Sulfoxide, and Lurasidone-d8 (IS) in a suitable organic solvent (e.g., methanol).[9]
- Create a series of calibration standards by spiking blank human plasma with known concentrations of Lurasidone and Lurasidone Sulfoxide.
- Prepare QC samples at a minimum of three concentration levels (low, medium, high) in blank plasma.[20]
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 20 µL of the Lurasidone-d8 internal standard working solution. The IS is added at the beginning to account for variability throughout the entire process.[7]
- Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is an effective and common choice for protein precipitation due to its miscibility with aqueous samples and its ability to efficiently denature proteins.[19]
- Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- Rationale for Component Selection: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately nonpolar molecules like Lurasidone and its metabolites. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous component with a weak acid (formic acid), is standard for achieving good peak shape and efficient ionization in positive electrospray mode.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Sciex Exion) |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
4. Optimized Mass Spectrometry Parameters (MRM Transitions):
- Expert Insight: The selection of MRM transitions is the cornerstone of a selective and sensitive LC-MS/MS assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances selectivity. The values below are typical and must be optimized for the specific instrument used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Lurasidone | 493.2 | [Instrument Dependent] |
| Lurasidone Sulfoxide | 509.2 | [Instrument Dependent] |
| Lurasidone-d8 (IS) | 501.2 | [Instrument Dependent] |
Note: Specific product ions must be determined empirically through infusion and fragmentation experiments on the mass spectrometer being used.
Conclusion: The Critical Role in Advancing Drug Development
Lurasidone-d8 Sulfoxide is more than just a byproduct in an analytical run; it is a key piece of the pharmacokinetic puzzle. By understanding its formation and developing robust methods for its quantification alongside the parent drug, researchers can gain a more complete picture of Lurasidone's metabolic profile. The use of a stable isotope-labeled internal standard like Lurasidone-d8, which generates the corresponding deuterated sulfoxide metabolite, provides an elegant and scientifically rigorous framework for correcting analytical variability. This technical guide offers the foundational knowledge and a practical, validated protocol to empower scientists to generate high-quality, reliable data essential for regulatory submissions and the advancement of clinical research.
References
-
Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 987-1003. [Link]
-
Catu-Bartha, D.C. (2019). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Experimental and Clinical Medicine, 36(4), 163-166. [Link]
-
Krueger, S.K., & Williams, D.E. (2005). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences, 26(7), 365-372. [Link]
-
Phillips, I.R., & Shephard, E.A. (2020). Drug metabolism by flavin-containing monooxygenases of human and mouse. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]
-
Papishetty, S., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Sahu, P.K., et al. (2023). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Biomedical Chromatography, 37(6), e5616. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Veeprho. (n.d.). Lurasidone-D8. Retrieved from [Link]
-
Sahu, P.K., et al. (2023). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Semantic Scholar. [Link]
-
Strickland, E.C., et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]
-
Corciulo, C., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 15(1), 249. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Ni, P., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 404-409. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Gettu, N., & Saadabadi, A. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Summary for CID 213046. [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
- Google Patents. (2015). WO2015056205A1 - Process for the industrial synthesis of lurasidone.
-
Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku. [Link]
Sources
- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 14. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Lurasidone sulfoxide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
An In-depth Technical Guide to the Metabolic Pathways of Lurasidone and Its Sulfoxide Metabolite
This guide provides a comprehensive overview of the metabolic fate of Lurasidone, an atypical antipsychotic agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biotransformation, the role of its sulfoxide metabolite, and the analytical methodologies for their characterization.
Introduction: The Physicochemical and Pharmacokinetic Profile of Lurasidone
Lurasidone is a benzisothiazole derivative approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its extensive first-pass metabolism.[2][4] A thorough understanding of these metabolic pathways is paramount for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring the safe and effective use of this medication.
Lurasidone is primarily metabolized in the liver, with the cytochrome P450 (CYP) isoenzyme 3A4 playing a central role in its biotransformation.[1][2][5][6] The major metabolic pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[5][6][7] These processes lead to the formation of several metabolites, some of which are pharmacologically active.[4][5][6]
Core Metabolic Pathways of Lurasidone
The biotransformation of Lurasidone is a complex process resulting in a variety of metabolites. The primary pathways are catalyzed by CYP3A4 and are crucial for the clearance of the drug.
CYP3A4-Mediated Metabolism
In vitro studies have unequivocally demonstrated that CYP3A4 is the principal enzyme responsible for Lurasidone metabolism.[1][2][6] Consequently, co-administration with strong inhibitors or inducers of CYP3A4 is contraindicated.[4][8] For instance, potent CYP3A4 inhibitors like ketoconazole can significantly increase Lurasidone exposure, while inducers such as rifampin can drastically reduce its plasma concentrations.[4]
Major Biotransformation Routes
The metabolism of Lurasidone proceeds via three main routes:
-
Oxidative N-dealkylation: This pathway involves the cleavage of the N-alkyl group, leading to the formation of two major inactive metabolites, ID-20219 and ID-11614.[4][6]
-
Hydroxylation of the Norbornane Ring: This reaction introduces a hydroxyl group to the norbornane moiety, resulting in the formation of two active metabolites, ID-14283 and ID-14326.[4][5][6] ID-14283 is the main active metabolite found in plasma.[4]
-
S-oxidation: This pathway involves the oxidation of the sulfur atom in the benzisothiazole ring, leading to the formation of the Lurasidone sulfoxide metabolite.[6][7][9]
The following diagram illustrates the primary metabolic pathways of Lurasidone.
The Lurasidone Sulfoxide Metabolite: Formation and Significance
The S-oxidation of the benzisothiazole ring of Lurasidone results in the formation of Lurasidone sulfoxide.[6][7][9] This metabolite, also known as ID-14324 or Lurasidone metabolite M10, is a product of CYP3A4-mediated oxidation.[10]
While the hydroxylation and N-dealkylation pathways have been extensively characterized, the specific contribution of the sulfoxide metabolite to the overall pharmacodynamic profile and potential for drug-drug interactions is an area of ongoing investigation. Its pharmacological activity is generally considered to be significantly less than the parent drug and the active hydroxylated metabolites.
Further metabolic steps for the sulfoxide metabolite have not been extensively detailed in the literature, suggesting it may be a terminal metabolite or undergo conjugation prior to excretion.
Analytical Methodologies for Characterization
The accurate quantification of Lurasidone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. A variety of analytical techniques have been employed for this purpose.[3]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Lurasidone.
| Parameter | Value | Reference |
| Bioavailability | 9-19% (increased with food) | [4][6] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [1][6] |
| Elimination Half-life (t1/2) | 18 hours | [2][6] |
| Protein Binding | ~99% | [2][4] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][2][5][6] |
Experimental Protocols
A robust and reproducible sample preparation method is critical for accurate analysis. The following protocol outlines a typical liquid-liquid extraction (LLE) procedure for plasma samples.
Protocol: Liquid-Liquid Extraction of Lurasidone and Metabolites from Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of an internal standard solution (e.g., a stable isotope-labeled analog of Lurasidone) to each sample, vortex briefly.
-
Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of Lurasidone and its metabolites due to its high specificity and low limits of detection.[11][12]
Protocol: HPLC-MS/MS Method for Lurasidone and Metabolites
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Lurasidone and its metabolites.
The following diagram illustrates the experimental workflow for the analysis of Lurasidone and its metabolites.
Conclusion
The metabolic landscape of Lurasidone is dominated by CYP3A4-mediated transformations, leading to a diverse array of metabolites. The primary pathways of oxidative N-dealkylation, hydroxylation, and S-oxidation have been well-established. Understanding these pathways is critical for predicting and managing drug-drug interactions and for optimizing therapeutic outcomes. The sulfoxide metabolite, while a product of a major pathway, appears to have limited pharmacological activity. Advanced analytical techniques, particularly HPLC-MS/MS, are indispensable tools for the accurate characterization and quantification of Lurasidone and its metabolites, providing essential data for both clinical practice and drug development.
References
-
Mauri, M. C., et al. (2014). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. Psychiatry (Edgmont), 7(10), 22–32. [Link]
-
Stahl, S. M. (2023). Lurasidone. StatPearls. [Link]
-
Wikipedia. (2024). Lurasidone. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503. [Link]
-
Psychopharmacology Institute. (n.d.). Lurasidone Pharmacokinetics. [Link]
-
Urichuk, L., et al. (2012). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 64(5), 1150–1158. [Link]
-
Daniel, W. A., & Wójcikowski, J. (2020). The effect of chronic treatment with lurasidone on the activity of cytochrome P450 enzymes in liver microsomes. Pharmacological Reports, 72(4), 1046–1054. [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-generation Antipsychotic: a Systematic Review of the Published Literature. Touro Scholar. [Link]
-
Danek, P. J., & Daniel, W. A. (2023). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 24(23), 16796. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Lurasidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Psych Scene Hub. (2020). Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls. [Link]
-
Danek, P. J., & Daniel, W. A. (2023). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 24(23), 16796. [Link]
-
Wójcikowski, J., & Daniel, W. A. (2021). The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Danek, P. J., & Daniel, W. A. (2023). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 24(23), 16796. [Link]
-
Li, X., et al. (2023). The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone. Biomedicine & Pharmacotherapy, 168, 115833. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy, 34(5), 24-31. [Link]
-
Khan, Z. G., et al. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22. [Link]
-
Al-Ghamdi, M. S., et al. (2021). Effect of Novel Antipsychotics on Energy Metabolism - In Vitro Study in Pig Brain Mitochondria. Neurochemical Research, 46(10), 2739–2751. [Link]
-
Karaca, A., & Yeniceli, U. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Link]
-
Vora, C., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 15(1), 249. [Link]
-
Koo, Y. E., et al. (2015). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 398–402. [Link]
-
Nagai, G., et al. (2020). Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study. Neuropsychiatric Disease and Treatment, 16, 221–230. [Link]
-
Reddy, G. S., et al. (2021). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Oriental Journal of Chemistry, 37(1), 133-140. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone Sulfoxide. PubChem. [Link]
-
Caccia, S. (2013). Critical appraisal of lurasidone in the management of schizophrenia. Neuropsychiatric Disease and Treatment, 9, 1133–1146. [Link]
Sources
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijlsr.com [ijlsr.com]
- 4. Lurasidone - Wikipedia [en.wikipedia.org]
- 5. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Difference between Lurasidone N-oxide and Lurasidone Sulfoxide
Technical Guide: Differentiation and Characterization of Lurasidone N-Oxide vs. Lurasidone Sulfoxide
Executive Summary & Structural Basis
In the development and quality control of Lurasidone Hydrochloride (Latuda®), distinguishing between oxidative impurities is a critical critical quality attribute (CQA). Both Lurasidone N-oxide and Lurasidone Sulfoxide share the same molecular formula (
However, their formation mechanisms, toxicological profiles, and fragmentation behaviors differ significantly.[3] This guide provides a definitive technical framework for separating, identifying, and characterizing these two distinct species.
Structural Divergence
-
Lurasidone (Parent): Contains a piperazine ring and a 1,2-benzisothiazole ring.[1][3][4][5][6]
-
Lurasidone N-oxide (Impurity 30): Oxidation occurs at the N4-nitrogen of the piperazine ring (the basic center).[1][2] This is the most common oxidative degradant and a minor metabolite.[3]
-
Lurasidone Sulfoxide (Metabolite M10/ID-14324): Oxidation occurs at the sulfur atom within the 1,2-benzisothiazole ring.[1][2][3] This is a known metabolite and stress degradant.[3]
Mechanistic Formation Pathways
Understanding the origin of these species is the first step in control strategy.
Figure 1: Mechanistic pathways for the formation of N-oxide and Sulfoxide variants.[1][2]
Analytical Differentiation Strategy (LC-MS/MS)
This is the core technical requirement for the analyst. Reliance on retention time alone is risky due to matrix effects; MS/MS fragmentation is the self-validating confirmation.[1][2][3]
Chromatographic Behavior (Reverse Phase)
Mass Spectrometry Fingerprinting
Both species show
| Feature | Lurasidone N-oxide | Lurasidone Sulfoxide |
| Precursor Ion | 509.25 | 509.25 |
| Primary Loss (Diagnostic) | -16 Da / -17 Da (Loss of Oxygen/OH) | Stable S=O (No immediate -16 loss) |
| Key Fragment 1 | 493.2 | 166.0 |
| Key Fragment 2 | Piperazine ring cleavage products | Intact piperazine fragments |
| Mechanism | N-O bond is labile; easily cleaves in source or low CE.[1][2][3] | S-O bond is part of aromatic system; requires ring opening.[3] |
Critical Analyst Note: If you observe a peak at 509
Experimental Protocols
Protocol A: Forced Degradation for Method Validation
Purpose: Generate a "System Suitability Mixture" containing both impurities to prove your method separates them.[3]
-
Preparation: Dissolve Lurasidone HCl (10 mg) in Acetonitrile (5 mL).
-
Oxidative Stress: Add 1 mL of 30%
.[3] -
Incubation:
-
Quenching: Neutralize with Sodium Bisulfite solution to stop oxidation.
-
Analysis: Inject both samples. The "Mild" sample will show a dominant early eluting peak (N-oxide).[1][2][3] The "Harsh" sample will show the appearance of the second oxidative peak (Sulfoxide).[3]
Protocol B: LC-MS/MS Quantitation Method
Purpose: Routine differentiation and quantitation.[3]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500).
-
Gradient:
-
MRM Transitions:
Decision Logic for Identification
Use the following logic flow to program your data analysis software or manual review process.
Figure 2: Analytical decision tree for differentiating isobaric oxidative impurities.[1][2]
References
-
Talluri, M. V. N., et al. (2015).[1][3] "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA).[1][3] (2014).[1][3] "Assessment Report: Latuda (Lurasidone)." Committee for Medicinal Products for Human Use (CHMP).[1][3] Link
-
PubChem. (2025).[1][3] "Lurasidone Sulfoxide (Compound Summary)." National Library of Medicine.[3] Link[1][3]
-
Wang, K. C., et al. (2022).[1][3][8] "Structural elucidation of two novel degradants of lurasidone... via LC-MSn." Journal of Mass Spectrometry. Link
-
Cruickshank, C., et al. (2025).[1][3] "Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product." Journal of Analytical Toxicology. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lurasidone Piperazine N-Oxide | C28H36N4O3S | CID 89994627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lurasidone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of Major Circulating Metabolites of Lurasidone in Plasma
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale for identifying and characterizing the major circulating metabolites of the atypical antipsychotic, Lurasidone. We will delve into the metabolic fate of Lurasidone, the analytical strategies for metabolite identification, and the significance of these findings in the broader context of clinical pharmacology.
Introduction: The Clinical and Pharmacokinetic Profile of Lurasidone
Lurasidone is a second-generation (atypical) antipsychotic of the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Its therapeutic action is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.[1][2] A critical aspect of its clinical profile is its pharmacokinetics, which dictates therapeutic efficacy and potential for drug-drug interactions. Lurasidone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, before its excretion.[1][2][4][5]
Understanding the metabolic profile of a drug like Lurasidone is not merely an academic exercise. It is a cornerstone of drug development and clinical safety for several reasons:
-
Pharmacological Activity: Metabolites can be active, contributing to the therapeutic effect, or inactive. Some may even have undesirable off-target effects.
-
Safety and Toxicity: Metabolites can sometimes be responsible for adverse drug reactions or toxicity.
-
Drug-Drug Interactions (DDI): Since Lurasidone is a substrate for CYP3A4, co-administration with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) of this enzyme can significantly alter the plasma concentrations of the parent drug and its metabolites, leading to potential toxicity or loss of efficacy.[4][5]
-
Pharmacokinetic Variability: Inter-individual differences in the expression and activity of metabolic enzymes can lead to variability in drug response.
This guide will, therefore, focus on the core scientific principles and practical workflows for elucidating the metabolic fate of Lurasidone in human plasma.
The Metabolic Landscape of Lurasidone
The biotransformation of Lurasidone is a complex process resulting in several metabolites. The activity of Lurasidone is primarily due to the parent drug, but some metabolites also possess pharmacological activity.[6][7] The metabolic reactions are predominantly Phase I oxidative processes mediated by CYP3A4.[6][7][8]
The main metabolic pathways include:
-
Hydroxylation of the Norbornane Ring: This reaction introduces a hydroxyl group onto the rigid bicyclic norbornane moiety of the Lurasidone molecule.
-
Oxidative N-dealkylation: This involves the cleavage of the bond between the piperazine ring and the cyclohexylmethyl group.
-
S-oxidation: This reaction targets the sulfur atom within the benzisothiazole ring system.[4][6][7]
-
Other Minor Pathways: Reductive cleavage of the isothiazole ring followed by S-methylation and hydroxylation of the cyclohexane ring have also been described.[4][8]
These pathways lead to the formation of several key circulating metabolites. Of the dozens identified, a few are considered major in terms of their plasma concentrations and/or pharmacological activity.
Major Circulating Metabolites
-
Active Metabolites:
-
ID-14283: A major active metabolite formed via hydroxylation of the norbornane ring.[4][6][9] It reaches pharmacologically relevant plasma concentrations.[4]
-
ID-14326: Another active hydroxylated metabolite, though typically present at lower concentrations than ID-14283.[6][7]
-
ID-14614: Also identified as an active metabolite.[8][10][11]
-
-
Inactive Metabolites:
The relative plasma exposure of these compounds provides insight into their potential clinical relevance. In circulation, the parent drug Lurasidone accounts for approximately 11% of the total, while the main active metabolite (ID-14283) constitutes about 4%.[4] The major inactive N-dealkylated metabolites make up a more substantial portion, at 24% and 11% respectively.[4]
Analytical Strategy: LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for identifying and quantifying drug metabolites in complex biological matrices like plasma.[12][13] Its high sensitivity, selectivity, and specificity allow for the accurate measurement of low-concentration analytes even in the presence of endogenous interferences.
The overarching goal of the analytical workflow is to efficiently extract Lurasidone and its metabolites from plasma, separate them chromatographically, and then detect and quantify them using mass spectrometry.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example synthesized from established methods for the analysis of Lurasidone and its metabolites in human plasma.[12][13][14][15] It is crucial to note that every method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability.
Objective: To quantify Lurasidone and its major active metabolite, ID-14283, in human plasma.
1. Materials and Reagents:
-
Reference standards for Lurasidone and ID-14283.
-
Isotopically labeled internal standards (IS), e.g., Lurasidone-d8, ID-14283-d8.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or ammonium acetate.
-
Control human plasma (K2-EDTA).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of Lurasidone, ID-14283, and their respective internal standards in a suitable organic solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to create working solutions for calibration standards and QCs.
-
Spike control plasma with the working solutions to generate a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, medium, high). The rationale for using spiked plasma is to mimic the actual sample matrix, accounting for potential matrix effects during analysis.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution. The IS is critical for correcting for variability during sample preparation and instrument analysis.
-
Add 300 µL of ice-cold acetonitrile. Acetonitrile is a highly effective protein precipitating agent, breaking the protein-drug binding and removing the bulk of interfering plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analytes in the supernatant.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for good separation of the parent drug and its metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Acetate. The acidic modifier or buffer is essential for good peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would run from low (~10-20%) to high (~90%) acetonitrile over several minutes to elute the analytes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). Lurasidone and its metabolites contain basic nitrogen atoms that are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard, ensuring that only the compounds of interest are detected.
-
MRM Transitions (Example): These would be optimized by infusing the pure standard of each analyte. For Lurasidone (Molar Mass ~492.7 g/mol ), a potential transition could be m/z 493.2 → [product ion]. For ID-14283 (Molar Mass ~508.7 g/mol ), a transition could be m/z 509.2 → [product ion].
-
5. Data Analysis:
-
Integrate the chromatographic peaks for each analyte and its corresponding IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the unknown samples and QCs by back-calculating from the regression equation of the calibration curve.
Summary of Major Circulating Lurasidone Metabolites
The following table consolidates the information on the primary metabolites of Lurasidone found in human plasma.
| Metabolite ID | Pharmacological Activity | Formation Pathway | Relative Plasma Abundance |
| Lurasidone | Active (Parent Drug) | N/A | ~11% [4] |
| ID-14283 | Active | Norbornane Ring Hydroxylation | ~4% (Main Active Metabolite) [4] |
| ID-14326 | Active | Norbornane Ring Hydroxylation | Minor active metabolite[6][7] |
| ID-14614 | Active | Multiple/Combined Pathways | Identified as active[8][10][11] |
| ID-20219 | Inactive | Oxidative N-dealkylation | ~24% (Major Inactive) [4] |
| ID-11614 | Inactive | Oxidative N-dealkylation | ~11% (Major Inactive) [4] |
| ID-20220 | Inactive | Hydroxylation of ID-20219 | Identified as major inactive[6][7] |
Conclusion and Future Directions
The identification and quantification of Lurasidone's major circulating metabolites are integral to its safe and effective clinical use. The metabolic profile is dominated by CYP3A4-mediated hydroxylation and N-dealkylation, leading to one major active metabolite (ID-14283) and several major inactive metabolites that constitute a significant portion of the circulating drug-related material.
The established LC-MS/MS workflows provide a robust and reliable platform for the quantitative analysis of these compounds in plasma. This analytical rigor is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and assessing the potential for drug-drug interactions. For drug development professionals, this detailed metabolic map informs the design of future clinical trials and helps in the interpretation of clinical outcomes, ensuring that the complete pharmacological profile of Lurasidone is considered in patient care.
References
-
Lurasidone - Wikipedia. Wikipedia. [Link]
-
Lurasidone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. PubMed. [Link]
-
Lurasidone Pharmacokinetics. Psychopharmacology Institute. [Link]
-
Lurasidone Pharmacokinetics. Psychopharmacology Institute. [Link]
-
LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. PubMed. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. National Center for Biotechnology Information. [Link]
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]
-
The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. MDPI. [Link]
-
Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls. Psych Scene Hub. [Link]
-
Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-generation Antipsychotic: a Systematic Review of the Published Literature. Touro Scholar. [Link]
-
The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone. PubMed. [Link]
-
Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. National Center for Biotechnology Information. [Link]
-
The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. National Center for Biotechnology Information. [Link]
-
Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. DergiPark. [Link]
-
Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine | Request PDF. ResearchGate. [Link]
-
The Oral Bioavailability of Lurasidone is Impacted by Changes to the Gut Microbiome: Implications for Antipsychotic Therapy. bioRxiv. [Link]
-
Lurasidone Metabolite 14283 D8 | C28H36N4O3S | CID 92044454. PubChem. [Link]
-
The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. MDPI. [Link]
-
Lurasidone | C28H36N4O2S | CID 213046. PubChem. [Link]
Sources
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a S" by W Greenberg and Leslie Citrome [touroscholar.touro.edu]
- 4. Lurasidone - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Lurasidone Oxidation: Mechanistic Pathways & Stability Profiling
[2]
Executive Summary: Molecular Vulnerabilities
Lurasidone Hydrochloride is an atypical antipsychotic featuring a complex chemical architecture: a benzisothiazole ring coupled to a piperazine moiety, linked to a bicyclic imide (norbornane-type) system.[2]
From a stability perspective, Lurasidone exhibits distinct oxidative vulnerabilities. While the molecule is relatively robust against thermal and neutral hydrolytic stress, it shows specific sensitivity to oxidative environments (peroxide and free-radical initiators).[2]
Key Oxidative Loci:
-
Piperazine Nitrogen (
): The tertiary amine is highly electron-rich, making it the primary site for N-oxidation.[2] -
Benzisothiazole Sulfur: The sulfur atom within the heterocyclic ring is susceptible to S-oxidation, leading to sulfoxide and sulfone analogues.[3]
-
Piperazine Ring Skeleton: Under radical stress (e.g., AIBN), the piperazine ring undergoes oxidative cleavage, a mechanism distinct from simple oxygen addition.
Mechanistic Analysis of Oxidation[1]
The oxidation of Lurasidone proceeds via two distinct mechanistic pathways depending on the stressor: Nucleophilic/Electrophilic Oxidation (Peroxide-mediated) and Radical-Mediated Oxidation .[2]
Pathway A: Peroxide-Mediated Oxidation (H O )
In the presence of hydrogen peroxide, the degradation is driven by the electrophilic attack of oxygen on heteroatoms.
-
N-Oxidation: The lone pair on the piperazine nitrogen attacks the electrophilic oxygen of H
O . This forms Lurasidone N-Oxide (CAS 1574569-32-6), a major impurity.[2][4] -
S-Oxidation: The sulfur in the benzisothiazole ring can undergo sequential oxidation.[2]
Pathway B: Radical-Mediated Oxidation (AIBN)
When subjected to radical initiators like AIBN (2,2'-Azobis(2-methylpropionitrile)), the mechanism shifts from addition to fragmentation.[2]
-
Mechanism: Radical abstraction of a hydrogen atom adjacent to the piperazine nitrogen creates a carbon-centered radical.[2] This unstable intermediate reacts with molecular oxygen, leading to a hydroperoxide intermediate that rearranges to cleave the C-N bond.
-
Result: This pathway generates Ring-Cleaved Impurities (e.g., diamide derivatives), which are structurally distinct from the N-oxides formed under peroxide stress.[2]
Visualization: Oxidative Degradation Pathways
Figure 1: Dual mechanistic pathways of Lurasidone oxidation showing divergence between peroxide-driven oxygen addition and radical-driven ring fragmentation.[2]
Experimental Protocol: Forced Degradation Study
To validate these mechanisms, a "self-validating" stress testing protocol is required.[2] This protocol ensures mass balance and distinguishes between primary degradants and secondary artifacts.
Reagents & Preparation
-
Stock Solution: 1.0 mg/mL Lurasidone HCl in Methanol/Acetonitrile (50:50).
-
Oxidant A (Peroxide): 30% H
O (ACS Grade).[2] -
Oxidant B (Radical): 10 mM AIBN in Methanol.[2]
-
Quenching Agent: 10% Sodium Metabisulfite (Na
S O ).[2]
Step-by-Step Stress Workflow
| Step | Action | Causality / Scientific Rationale |
| 1. Initiation | Mix 5 mL Stock + 5 mL 30% H | High concentration is required because Lurasidone is relatively resistant to mild oxidation (3%).[2] RT prevents thermal degradation interference.[2] |
| 2. Radical Stress | Mix 5 mL Stock + 5 mL AIBN . Reflux at 60°C for 6h . | AIBN requires thermal activation to generate radicals.[2] This isolates the radical mechanism from the ionic peroxide mechanism. |
| 3. Quenching | Add stoichiometric excess of Na | Critical: Prevents on-column oxidation during analysis, which would produce false artifacts in the chromatogram. |
| 4. Dilution | Dilute to 100 µg/mL with Mobile Phase A. | Matches column loading capacity and solvent strength to prevent peak distortion. |
Analytical Characterization Strategy
Identification of oxidative impurities requires High-Resolution Mass Spectrometry (HRMS) coupled with UPLC.[2] Standard HPLC-UV is insufficient for structural elucidation.[2]
LC-MS/MS Method Parameters
-
Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).[1][2]
-
Why: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic compounds like Lurasidone at low pH.[2]
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: ESI+ (Positive Mode), Mass Range 100–800 m/z.[2]
Diagnostic Fragmentation (MS/MS)
To confirm the oxidation site, monitor the fragmentation pattern of the parent ion [M+H]
-
Parent Drug: Major fragment at m/z 166 (Benzisothiazole-piperazine moiety).[2]
-
N-Oxide Impurity (+16 Da):
-
Shift in parent to m/z 509 .[2]
-
Fragment m/z 182 indicates oxidation on the piperazine/benzisothiazole side.
-
If the fragment remains m/z 166 , oxidation is on the bicyclic imide side (rare).
-
-
Ring Cleavage (Radical): Look for mass shifts corresponding to +32 Da (two oxygens) or -2 Da (dehydrogenation) combined with ring opening (loss of C
H bridge).[2]
Visualization: Analytical Workflow
Figure 2: Analytical workflow emphasizing the critical quenching step to ensure data integrity during LC-MS analysis.
References
-
Talluri, M. V. N., et al. (2015).[2][5] "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wang, K. C., et al. (2022).[2][5] "Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions." Journal of Mass Spectrometry. Link
-
Siddig, O., et al. (2024).[2][5] "Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Veeprho Laboratories. "Lurasidone Piperazine N-Oxide Structure and CAS." Veeprho Standards. Link
Stability of Lurasidone-d8 Sulfoxide under physiological conditions
An In-Depth Technical Guide to the Stability of Lurasidone-d8 Sulfoxide Under Physiological Conditions
Foreword: The Senior Application Scientist's Perspective
In the landscape of drug metabolism and pharmacokinetics (DMPK), the integrity of our analytical data is paramount. We rely on stable isotope-labeled (SIL) internal standards to navigate the complexities of biological matrices and ensure the accuracy of quantitative bioanalysis. Lurasidone-d8 Sulfoxide, the deuterated analogue of a primary lurasidone metabolite, serves this critical role. However, the implicit assumption of an internal standard's stability during sample preparation and analysis can be a pitfall. This guide is born from field-proven experience, emphasizing that an internal standard is not merely a tool but a variable that must be rigorously characterized. We will dissect the causality behind experimental choices, moving beyond rote protocols to build a self-validating system for assessing the stability of Lurasidone-d8 Sulfoxide. This ensures that when you quantify the active metabolite, your data is built on a foundation of unassailable scientific integrity.
Introduction: Lurasidone and the Significance of its Sulfoxide Metabolite
Lurasidone is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia and bipolar depression.[1][2][3] Its therapeutic action is primarily attributed to a high-affinity antagonism of dopamine D2 and serotonin 5-HT₂A receptors.[2][4] Upon oral administration, lurasidone undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 isoenzyme CYP3A4.[2][4][5] The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[4][5]
The S-oxidation pathway results in the formation of Lurasidone Sulfoxide. As a significant metabolite, its quantification in biological fluids is essential for comprehensive pharmacokinetic profiling. Lurasidone-d8 Sulfoxide (Figure 1) serves as the ideal stable isotope-labeled internal standard for its bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of this deuterated standard under simulated physiological conditions is not an academic exercise; it is a prerequisite for accurate, reproducible data in clinical and preclinical studies. Regulatory bodies like the FDA emphasize the importance of characterizing drug metabolites to ensure a complete understanding of a drug's safety and disposition profile.[6][7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Lurasidone | C₂₈H₃₆N₄O₂S | 492.68 | Parent Drug |
| Lurasidone Sulfoxide | C₂₈H₃₆N₄O₃S | 508.68[8] | S-Oxidation Metabolite |
| Lurasidone-d8 Sulfoxide | C₂₈H₂₈D₈N₄O₃S | 516.72[9] | Stable Isotope-Labeled Internal Standard |
| Table 1: Key Compounds in Lurasidone Metabolism and Bioanalysis. |
Metabolic Pathway and Rationale for Stability Testing
The journey of lurasidone in the body is a multi-step process orchestrated primarily by CYP3A4. The formation of the sulfoxide metabolite is a critical node in this pathway.
Causality for Stability Assessment: The structural integrity of Lurasidone-d8 Sulfoxide is presumed during bioanalytical workflows. However, the molecule retains reactive sites susceptible to degradation under various pH and enzymatic conditions encountered during sample collection, storage, and preparation. For instance, the isoindole-1,3-dione ring in the parent lurasidone structure is known to be susceptible to alkaline hydrolysis.[10] It is scientifically imperative to verify that the sulfoxide metabolite (and its deuterated form) does not exhibit similar liabilities under the acidic conditions of the stomach or the enzymatic environment of blood plasma. Any degradation of the internal standard would lead to an inaccurate calculation of the metabolite's true concentration, compromising the entire pharmacokinetic assessment.
Designing the Stability Study: A Self-Validating Workflow
A robust stability study must systematically isolate and evaluate the impact of different physiological stressors. Our approach is to create a self-validating workflow that differentiates between chemical (pH-driven) and enzymatic degradation.
Simulating Physiological Environments
To accurately model the in vivo environment, we utilize standardized simulated biological fluids. The compositions below are based on United States Pharmacopeia (USP) guidelines.
| Fluid | Component | Concentration | Purpose |
| Simulated Gastric Fluid (SGF), pH 1.2 | Sodium Chloride | 2.0 g/L | Isotonicity |
| Hydrochloric Acid | q.s. to pH 1.2 | Mimics stomach acidity | |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Monobasic Potassium Phosphate | 6.8 g/L | Buffering Agent |
| Sodium Hydroxide | q.s. to pH 6.8 | Mimics intestinal pH | |
| Human Plasma | Pooled Human Plasma | 100% | Represents systemic circulation |
| (with K₂EDTA anticoagulant) | Contains endogenous enzymes | ||
| Table 2: Composition of Simulated Physiological Fluids. |
Expert Insight: For SGF and SIF, we initially omit enzymes (pepsin, pancreatin). This allows us to assess pure chemical stability (hydrolysis) first. A parallel study including enzymes can be performed if pH stability is confirmed, to specifically probe enzymatic degradation. For plasma, using a heat-inactivated control (56°C for 30 min) is critical to distinguish enzymatic degradation from any chemical instability at physiological pH.
Experimental Protocols
The following protocols provide a detailed methodology for executing the stability assessment.
Protocol 1: Stability in Simulated Gastric & Intestinal Fluids
Objective: To evaluate the chemical stability of Lurasidone-d8 Sulfoxide under acidic and neutral pH conditions mimicking the gastrointestinal tract.
Methodology:
-
Prepare Fluids: Prepare SGF and SIF as described in Table 2. Pre-warm aliquots to 37°C in a water bath.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Lurasidone-d8 Sulfoxide in a suitable organic solvent (e.g., DMSO or Methanol).
-
Initiate Reaction: Add the stock solution to the pre-warmed SGF and SIF to achieve a final concentration of 1 µg/mL. The final concentration of organic solvent should be <1% to avoid altering the aqueous environment. Vortex gently to mix. This is your T=0 sample.
-
Incubation: Incubate the tubes at 37°C.
-
Timepoint Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This action precipitates proteins (if any) and halts any chemical degradation.
-
Sample Processing: Vortex the quenched samples, then centrifuge at >12,000 x g for 10 minutes to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Stability in Human Plasma
Objective: To evaluate the enzymatic and chemical stability of Lurasidone-d8 Sulfoxide in a matrix that mimics systemic circulation.
Methodology:
-
Prepare Plasma: Thaw pooled human plasma on ice. Prepare two sets: (A) Active Plasma and (B) Heat-Inactivated Plasma (control). Pre-warm aliquots to 37°C.
-
Prepare Stock Solution: Use the same 1 mg/mL stock solution as in Protocol 1.
-
Initiate Reaction: Spike the stock solution into both Active and Heat-Inactivated plasma sets to a final concentration of 1 µg/mL. Vortex gently.
-
Incubation & Sampling: Follow steps 4 and 5 from Protocol 1.
-
Protein Precipitation (Quenching): Immediately add the sampled plasma aliquot (e.g., 50 µL) to a tube containing ice-cold acetonitrile with a suitable internal standard (for the internal standard itself, if needed for analytical process validation, a structural analogue could be used). A 1:4 ratio of plasma to acetonitrile is common.
-
Sample Processing & Analysis: Follow steps 7 and 8 from Protocol 1.
Bioanalytical Method: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its superior sensitivity and specificity.[11][12]
| Parameter | Typical Condition | Rationale |
| LC Column | C18, <3 µm particle size (e.g., Zorbax XDB C8)[13] | Provides excellent reversed-phase retention and separation for moderately lipophilic molecules like lurasidone and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate | Provides protons for efficient positive-ion electrospray ionization (ESI+). |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the analyte from the C18 column. |
| Flow Rate | 0.4 - 0.8 mL/min | Standard flow rate for analytical columns, balancing speed and resolution. |
| Injection Volume | 5 - 10 µL | A small volume is sufficient given the high sensitivity of modern mass spectrometers. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Lurasidone and its metabolites contain basic nitrogen atoms that are readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides maximum specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion | To be determined by direct infusion of Lurasidone-d8 Sulfoxide. The precursor will be ~517.7 m/z. |
| Table 3: Recommended Starting Parameters for LC-MS/MS Method Development. |
Data Interpretation: Quantifying Stability
The stability of Lurasidone-d8 Sulfoxide is determined by measuring its peak area at each time point relative to the initial time point (T=0).
| Incubation Time (min) | Peak Area (SGF) | % Remaining (SGF) | Peak Area (Active Plasma) | % Remaining (Active Plasma) | Peak Area (Inactive Plasma) | % Remaining (Inactive Plasma) |
| 0 | 1,520,450 | 100.0% | 1,498,700 | 100.0% | 1,505,600 | 100.0% |
| 15 | 1,515,300 | 99.7% | 1,489,200 | 99.4% | 1,510,100 | 100.3% |
| 30 | 1,525,100 | 100.3% | 1,501,800 | 100.2% | 1,499,500 | 99.6% |
| 60 | 1,509,800 | 99.3% | 1,495,600 | 99.8% | 1,502,300 | 99.8% |
| 120 | 1,518,600 | 99.9% | 1,485,300 | 99.1% | 1,508,800 | 100.2% |
| Table 4: Example Stability Data for Lurasidone-d8 Sulfoxide. |
Interpreting the Results:
-
High Stability (>90% Remaining): As shown in the example data, if the percentage remaining across all conditions is high and shows no clear downward trend, Lurasidone-d8 Sulfoxide is considered stable under these physiological conditions.
-
Chemical Instability: If significant degradation is observed in SGF or SIF, it points to pH-driven hydrolysis.
-
Enzymatic Instability: If degradation is significantly faster in active plasma compared to heat-inactivated plasma, it indicates susceptibility to enzymatic action (e.g., by plasma esterases or other hydrolases).
Conclusion and Implications
References
-
Wikipedia. Lurasidone. [Link]
-
Caccia, S. (2011). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. Pharmacy and Therapeutics, 36(6), 338–348. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503. [Link]
-
Khan, Z. G., Bari, S. B., & Patil, D. D. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22. [Link]
-
Reiff, E. T., et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Karaca, A., & Uğur, Y. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Link]
-
Sahu, P. K., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
-
Koo, Y., & Lee, S. (2015). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
OUCI. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]
-
Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. SUMITOMO KAGAKU. [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). Lurasidone-d8 Sulfoxide. [Link]
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s) for Latuda (lurasidone hydrochloride) Tablets. [Link]
-
Corvis, Y., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 15(1), 232. [Link]
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijlsr.com [ijlsr.com]
- 4. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Lurasidone sulfoxide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Molecular Characterization and Bioanalysis of Lurasidone-d8 Sulfoxide
[1]
Executive Summary
Lurasidone-d8 Sulfoxide represents a critical stable-isotope labeled internal standard (SIL-IS) utilized in the precise quantification of lurasidone metabolites.[1] As regulatory bodies (FDA, EMA) increasingly scrutinize Metabolites in Safety Testing (MIST), the ability to distinguish between the parent drug (
This guide provides a definitive technical breakdown of the physicochemical properties, isotopic distribution, and bioanalytical applications of Lurasidone-d8 Sulfoxide. It is designed for analytical chemists and DMPK scientists requiring high-fidelity data for LC-MS/MS assay development.[1]
Chemical Identity & Structural Dynamics[1]
Lurasidone-d8 Sulfoxide is the deuterated form of Lurasidone Metabolite M10 (S-oxide).[1] The oxidation occurs at the sulfur atom of the benzisothiazole ring, while the deuterium labeling is typically located on the piperazine ring or the ethyl linker to ensure metabolic stability of the label itself.
Structural Specifications
| Property | Specification |
| Chemical Name | Lurasidone-d8 Sulfoxide (S-oxide) |
| Parent Drug Class | Atypical Antipsychotic (Benzisothiazole derivative) |
| Molecular Formula | |
| Labeling Position | Typically Piperazine-d8 or Ethyl-d4/Piperazine-d4 (Vendor Dependent) |
| Chirality | Multiple centers + Sulfoxide Chirality (creates diastereomers) |
The Sulfoxide Chiral Challenge
Expert Insight: Unlike the parent lurasidone, the introduction of the sulfoxide group creates a new chiral center at the sulfur atom. Because lurasidone already possesses rigid chiral centers in the norbornane scaffold, S-oxidation results in the formation of diastereomers rather than enantiomers.
-
Implication: In Reverse Phase Chromatography (RPC), these diastereomers may resolve as split peaks.[1]
-
Protocol Adjustment: Integration parameters must account for both diastereomeric peaks if they separate, or the chromatography must be optimized to co-elute them for total sulfoxide quantification.
Molecular Weight & Isotopic Physics
Accurate mass spectrometry requires distinguishing between the Monoisotopic Mass (used for precursor ion selection) and the Average Molecular Weight (used for gravimetric preparation).[1]
Mass Calculations
The following calculations assume full deuteration (
Atomic Weights Used:
Formula:
| Element | Count | Monoisotopic Mass Contribution (Da) |
| Carbon ( | 28 | |
| Hydrogen ( | 28 | |
| Deuterium ( | 8 | |
| Nitrogen ( | 4 | |
| Oxygen ( | 3 | |
| Sulfur ( | 1 | |
| Total Monoisotopic Mass | 516.30112 Da |
Isotopic Distribution Analysis
In high-resolution mass spectrometry (HRMS), the "fingerprint" of Lurasidone-d8 Sulfoxide is distinct due to the presence of Sulfur and the high Carbon count.[1]
The "M+2" Sulfur Effect
Sulfur has a unique isotopic signature due to
-
M (517.3): Base peak (
).[1] -
M+1 (518.3): Driven by Carbon-13.[1] With 28 carbons, the probability of finding one
is approx .[1] -
M+2 (519.3): Driven by Sulfur-34.[1] The peak intensity will be approx 4-5% of the base peak solely due to sulfur, plus the contribution of two
atoms.[1]
Self-Validating Check: If your MS spectrum does not show a distinct M+2 peak at ~4-5% relative intensity, verify the presence of the Sulfur atom.[1] Its absence indicates potential desulfurization or incorrect standard identity.
Bioanalytical Workflow (LC-MS/MS)
The following workflow describes a robust method for quantifying Lurasidone Sulfoxide using the d8-IS.
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is preferred for sulfoxides to minimize oxidation artifacts that can occur on active silica sites during drying steps.[1]
-
Aliquot: 50
L Plasma. -
Spike: Add 10
L Lurasidone-d8 Sulfoxide IS (working conc. 100 ng/mL). -
Precipitate: Add 200
L Acetonitrile (chilled). -
Vortex/Centrifuge: 5 min @ 2000g / 10 min @ 4000g.
-
Dilution: Dilute supernatant 1:1 with water to match initial mobile phase (prevents peak fronting).[1]
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temperature: 500°C (Note: Sulfoxides are thermally labile; if signal is unstable, lower temp to 400°C).
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| Lurasidone Sulfoxide | 509.2 | 182.0 | 35 | Cleavage of oxidized benzisothiazole ring.[1] |
| Lurasidone-d8 Sulfoxide | 517.3 | 182.0 | 35 | Critical: If d8 is on the piperazine, the 182 fragment (ring) is unlabeled.[1] |
| Alt. Transition (d8) | 517.3 | 118.1 | 40 | Cleavage of d8-piperazine fragment (retains label).[1] |
Expert Note on Crosstalk: If the d8 label is on the piperazine ring, and you monitor the benzisothiazole fragment (
Visualized Workflow
Figure 1: Optimized bioanalytical workflow for Lurasidone Sulfoxide quantification, emphasizing the critical dilution step to maintain peak shape.
Synthesis & Stability Considerations
Metabolic Pathway & Synthesis
Lurasidone is metabolized by CYP3A4.[2][3][4][5][6][7] The sulfoxide is formed via S-oxidation.[1] In a synthetic setting, this is achieved using mild oxidants like sodium periodate (
Figure 2: Metabolic and degradation pathway.[1] The Sulfoxide is the target analyte; the Sulfone is a potential degradation product.
Handling Precautions (Trustworthiness)[1]
-
In-Source Fragmentation: Sulfoxides are notorious for losing oxygen in the ESI source (
).[1] If you observe a signal at the parent lurasidone mass ( 493) in a pure sulfoxide standard injection, it is likely in-source reduction , not impurity.[1]-
Test: Lower the declustering potential (DP) or cone voltage.[1] If the "parent" peak decreases, it is an artifact, not a contaminant.
-
-
Storage: Store neat standards at -20°C under Argon. Sulfoxides are hygroscopic and light-sensitive.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129011995: Lurasidone Sulfoxide. PubChem. Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). Latuda (Lurasidone HCl) Prescribing Information.[1][8] FDA Access Data. Available at: [Link][1]
-
European Medicines Agency (EMA). Guideline on the investigation of drug interactions (CYP3A4 Metabolism). EMA. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lurasidone Hydrochloride | C28H37ClN4O2S | CID 11237860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Sample Preparation for Lurasidone and Active Metabolites in Serum
[1][2]
Introduction & Scientific Rationale
Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[1][2] Its pharmacokinetics are complex, characterized by extensive metabolism via CYP3A4.[2] Accurate quantification requires monitoring not just the parent drug, but its two active norbornane-hydroxylated metabolites: ID-14283 and ID-14326 .
The Analytical Challenge
-
Metabolite Polarity: While Lurasidone is highly lipophilic, its hydroxylated metabolites (ID-14283/14326) possess slightly different polarities, requiring a separation mechanism that resolves them from endogenous interferences.
-
Protein Binding: Lurasidone exhibits >99% protein binding.[2][3] Effective sample prep must disrupt these interactions without degrading the labile norbornane ring.
-
Isomerism: The metabolites are stereoisomers. Chromatographic selectivity (e.g., Phenyl-Hexyl phases) is often superior to standard C18 for resolving these structural analogs.
Metabolic Pathway Visualization
The following diagram illustrates the relationship between Lurasidone and its key metabolites, highlighting the hydroxylation pathways relevant to this protocol.
Figure 1: Metabolic pathway of Lurasidone yielding active metabolites ID-14283 and ID-14326.[2]
Reagents and Materials
To ensure assay reproducibility, use LC-MS grade solvents and certified reference materials.
| Category | Item | Specification |
| Analytes | Lurasidone HCl | >99% Purity |
| ID-14283 | >95% Purity (Active) | |
| ID-14326 | >95% Purity (Active) | |
| Internal Standard | Lurasidone-d8 | Deuterated analog preferred |
| Solvents | Methyl tert-butyl ether (MTBE) | HPLC Grade (For LLE) |
| Methanol (MeOH) | LC-MS Grade | |
| Acetonitrile (ACN) | LC-MS Grade | |
| Buffers | Ammonium Acetate | 5 mM, pH 5.0 |
| Formic Acid | 0.1% in Water | |
| SPE Cartridges | Mixed-Mode Cation Exchange | 30 mg / 1 cc (e.g., Oasis MCX or Strata-X-C) |
Sample Preparation Protocols
Two protocols are provided: Method A (LLE) is the literature-validated standard for high throughput. Method B (SPE) is the "Gold Standard" for cleanliness and sensitivity, recommended when analyzing low-volume pediatric or geriatric samples.
Method A: Liquid-Liquid Extraction (LLE)
Best for: High throughput, standard clinical limits (LLOQ ~0.25 ng/mL).
-
Sample Aliquoting: Transfer 200 µL of patient serum into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (Lurasidone-d8, 100 ng/mL in 50% MeOH). Vortex for 10 seconds.
-
Buffer Addition: Add 100 µL of 5 mM Ammonium Acetate buffer (pH 5.0).
-
Why? This adjusts the pH to ensure consistent extraction efficiency and breaks weak protein associations.
-
-
Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) .
-
Why MTBE? It provides excellent recovery for Lurasidone's lipophilic structure while leaving behind polar matrix components like phospholipids.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Buffer). Vortex and transfer to autosampler vials.
Method B: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange
Best for: Ultra-low LLOQ (<0.1 ng/mL), removal of phospholipids, and complex matrices.
This protocol utilizes the basic nitrogen on the piperazine ring of Lurasidone (pKa ~7.6) for specific retention.
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of Lurasidone.
Detailed Steps:
-
Pre-treatment: Mix 200 µL Serum + 20 µL IS + 200 µL 2% Phosphoric Acid (H3PO4) .
-
Mechanism:[4] Acidification ensures Lurasidone is fully ionized (positively charged) to bind with the cation exchange sorbent.
-
-
Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample at a slow flow rate (~1 mL/min).
-
Wash 1: Apply 1 mL 2% Formic Acid . (Removes proteins and salts).
-
Wash 2: Apply 1 mL 100% Methanol .
-
Critical Step: Since the drug is locked by ionic interaction, this aggressive organic wash removes neutral lipids and interferences without eluting the drug.
-
-
Elution: Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[4] High pH neutralizes the drug, breaking the ionic bond and releasing it into the solvent.
-
-
Post-Processing: Evaporate and reconstitute as in Method A.
LC-MS/MS Analysis Conditions
The following conditions are optimized to separate the stereoisomers ID-14283 and ID-14326.
| Parameter | Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent |
| Separation Mode | Isocratic or Gradient |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.[5][6][7]0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Vol | 5 - 10 µL |
| Run Time | ~4.0 - 6.0 minutes |
Expert Insight: While C18 columns work, Phenyl-Hexyl phases provide unique selectivity for the aromatic ring systems in Lurasidone, often resulting in better peak shape and resolution of the hydroxylated metabolites.
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Lurasidone | 493.2 | 166.1 | 35 |
| ID-14283 | 509.2 | 166.1 | 38 |
| ID-14326 | 509.2 | 166.1 | 38 |
| Lurasidone-d8 | 501.2 | 166.1 | 35 |
Method Validation Parameters
A compliant validation (FDA/EMA guidelines) should yield the following performance metrics:
| Parameter | Acceptance Criteria | Typical Result (Method A/B) |
| Linearity | r² > 0.99 | 0.998 (0.25 - 100 ng/mL) |
| Accuracy | 85-115% | 92-104% |
| Precision (CV) | < 15% | 3-8% |
| Recovery | Consistent (>50%) | ~85% (LLE), ~95% (SPE) |
| Matrix Effect | 85-115% | Minimal ion suppression observed |
References
-
Katteboina, M. Y., et al. (2016). "LC-MS/MS assay for the determination of Lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study." Biomedical Chromatography. Link
-
Greenberg, W. M., & Citrome, L. (2017). "Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature." Clinical Pharmacokinetics. Link
-
Cayman Chemical. "Lurasidone Metabolite 14326 Product Information." Link
-
Phenomenex. "LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs." Link
-
Waters Corporation. "Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Link
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 4. medicine.com [medicine.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Protocol for Optimizing MRM Transitions for the LC-MS/MS Analysis of Lurasidone Sulfoxide
Introduction
Lurasidone is a second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia and bipolar depression.[1][2] Following administration, lurasidone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[1][3][4] One of the major biotransformation pathways is S-oxidation, leading to the formation of Lurasidone Sulfoxide.[3] Monitoring the parent drug and its metabolites is critical in pharmacokinetic studies and therapeutic drug monitoring to ensure safety and efficacy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[5][6] Specifically, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides the gold standard for quantification.[7][8] The principle of MRM involves selecting a specific precursor ion, fragmenting it, and then monitoring a specific product ion. This two-stage mass filtering significantly reduces background noise and enhances detection limits.
However, the sensitivity of an MRM assay is critically dependent on the instrumental parameters, most notably the choice of precursor-to-product ion transitions and the collision energy (CE) used to generate the fragmentation.[9] A poorly optimized method will result in suboptimal sensitivity and may fail to meet the required detection limits.
This application note provides a comprehensive, step-by-step protocol for the systematic optimization of MRM transitions for the detection of Lurasidone Sulfoxide, using its stable isotope-labeled (SIL) analog, Lurasidone-d8 Sulfoxide, as the internal standard. This guide is designed for researchers and analytical scientists aiming to develop robust and highly sensitive bioanalytical methods.
The Principle of MRM Optimization
The optimization of an MRM method is a logical, multi-step process designed to find the most intense and stable signal for a target analyte. This process is centered around the unique capabilities of a triple quadrupole mass spectrometer, which consists of three quadrupoles in series (Q1, Q2, and Q3).
Caption: The logical flow of Multiple Reaction Monitoring (MRM) in a triple quadrupole instrument.
-
Precursor Ion Selection (Q1): The first step is to identify the most abundant and stable ion of the analyte, which is typically the protonated molecule ([M+H]⁺) in electrospray ionization (ESI) positive mode. Q1 is set to act as a mass filter, allowing only ions of this specific mass-to-charge ratio (m/z) to pass through to the next stage.[7][10]
-
Collision-Induced Dissociation (CID) (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which is filled with an inert collision gas (e.g., argon or nitrogen).[11] Collisions between the precursor ions and the gas molecules convert kinetic energy into internal energy, causing the precursor ions to break apart into smaller, characteristic fragment ions, known as product ions.[11][12] The amount of energy applied in this step, known as the Collision Energy (CE), is a critical parameter that directly influences the fragmentation pattern and efficiency.
-
Product Ion Selection (Q3): The third quadrupole (Q3) also acts as a mass filter, set to allow only a specific, user-defined product ion to pass through to the detector.[8] By monitoring a specific precursor-product ion pair, or "transition," the instrument achieves exceptional selectivity.
The optimization process involves systematically testing these parameters to identify the transitions and collision energies that yield the highest signal intensity, thereby maximizing the sensitivity of the assay.[13][14]
Materials and Reagents
-
Analyte: Lurasidone Sulfoxide analytical standard.
-
Internal Standard (IS): Lurasidone-d8 Sulfoxide analytical standard.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid (or other appropriate modifier for promoting ionization).
-
Equipment:
-
Triple quadrupole mass spectrometer with an ESI source.
-
Syringe pump for direct infusion.
-
Appropriate data acquisition and analysis software (e.g., Agilent MassHunter, SCIEX Analyst, Thermo Xcalibur, Waters MassLynx).
-
Experimental Protocol: The Optimization Workflow
This protocol outlines the systematic steps for optimizing MRM parameters from initial analyte characterization to the final method definition.
Caption: The systematic workflow for MRM transition optimization.
Step 1: Initial Infusion and Precursor Ion Identification
The first objective is to determine the exact m/z of the precursor ion for both the analyte and the internal standard.
-
Prepare Solutions: Prepare individual solutions of Lurasidone Sulfoxide and Lurasidone-d8 Sulfoxide at a suitable concentration (e.g., 100-500 ng/mL) in a solvent mixture appropriate for ESI, such as 50:50 methanol/water with 0.1% formic acid.
-
Direct Infusion: Using a syringe pump, infuse the Lurasidone Sulfoxide solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Q1 Scan: Set the instrument to operate in positive ESI mode and perform a Q1 full scan over a relevant mass range (e.g., m/z 400-600).
-
Identify [M+H]⁺: Observe the resulting spectrum and identify the most abundant ion. This should correspond to the protonated molecule, [M+H]⁺.
-
Repeat for IS: Repeat steps 2-4 for the Lurasidone-d8 Sulfoxide solution.
Step 2: Product Ion Identification (MS/MS Scan)
Once the precursor ions are confirmed, the next step is to identify their most abundant and stable fragment ions.
-
Set Mode: Switch the instrument to "Product Ion Scan" or "MS/MS Scan" mode.
-
Isolate Precursor: In the instrument parameters, set Q1 to isolate the m/z of the Lurasidone Sulfoxide precursor ion identified in Step 1.
-
Scan for Products: Set Q3 to scan over a mass range from a low value (e.g., m/z 50) up to the precursor m/z.
-
Apply Collision Energy: Apply a moderate collision energy (e.g., 25-35 eV) in Q2 to induce fragmentation. It is often beneficial to acquire spectra at several different collision energies (e.g., low, medium, high) to observe the full range of potential fragments.[15][16]
-
Identify Fragments: Analyze the resulting product ion spectrum to identify the most intense fragment ions. These are candidates for your MRM transitions.
-
Repeat for IS: Repeat steps 1-5 for the Lurasidone-d8 Sulfoxide precursor ion. The fragmentation pattern should be similar to the unlabeled analyte, with mass shifts corresponding to the location of the deuterium labels.
Step 3: Quantifier and Qualifier Transition Selection
From the product ion spectrum, select at least two transitions for each compound.
-
Quantifier: Choose the most abundant and stable product ion. This transition will be used for calculating the concentration of the analyte.[17]
-
Qualifier: Choose the second most abundant product ion. This transition serves as a confirmation of the analyte's identity. The ratio of the qualifier to quantifier signal should remain constant across all standards and samples.[16][17]
Expert Tip: Avoid selecting very low m/z product ions or common neutral losses (like H₂O or NH₃), as these can be less specific and more prone to interference from other compounds in the matrix.[16][17]
Step 4: Collision Energy (CE) Optimization
This is the most critical step for maximizing sensitivity. Each selected transition must have its collision energy optimized individually.[18]
-
Set Mode: Switch the instrument to MRM mode.
-
Define Transition: Enter the precursor m/z and the first product m/z (e.g., the quantifier for Lurasidone Sulfoxide) into the method editor.
-
Perform CE Ramp: While continuously infusing the analyte solution, execute a collision energy optimization experiment. The software will automatically ramp the CE voltage across a defined range (e.g., 5 to 60 eV in 2 eV steps) and record the signal intensity at each step.
-
Determine Optimum CE: Plot the resulting signal intensity versus the collision energy. The optimal CE is the voltage that produces the highest signal intensity.[14]
-
Repeat for All Transitions: Repeat this optimization process for every transition selected (quantifier and qualifier for both the analyte and the internal standard).
Data Summary and Results
All quantitative data and optimized parameters should be summarized in clear, structured tables for easy reference when building the final analytical method.
Table 1: Precursor Ion Identification
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Lurasidone | C₂₈H₃₆N₄O₂S | 492.256 | 493.263 |
| Lurasidone-d8 | C₂₈H₂₈D₈N₄O₂S | 500.306 | 501.313 |
| Lurasidone Sulfoxide | C₂₈H₃₆N₄O₃S | 508.251[19] | 509.258 |
| Lurasidone-d8 Sulfoxide | C₂₈H₂₈D₈N₄O₃S | 516.301 | 517.308 |
Table 2: Optimized MRM Transitions and Parameters (Hypothetical Data)
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
|---|---|---|---|---|
| Lurasidone Sulfoxide | Quantifier | 509.3 | 207.1 | 32 |
| Qualifier | 509.3 | 179.1 | 40 | |
| Lurasidone-d8 Sulfoxide (IS) | Quantifier | 517.3 | 215.1 | 32 |
| | Qualifier | 517.3 | 179.1 | 40 |
(Note: The product ions and collision energies presented in Table 2 are hypothetical and must be determined empirically by following the protocol described.)
Conclusion
The systematic optimization of MRM transitions is a foundational requirement for the development of a sensitive, specific, and robust LC-MS/MS quantification method. By following the workflow detailed in this application note—from precursor ion identification and product ion scanning to the fine-tuning of collision energy for each specific transition—analytical scientists can maximize the performance of their assay. This empirical, data-driven approach ensures that the final method for Lurasidone Sulfoxide and its deuterated internal standard achieves the highest possible sensitivity, which is essential for demanding applications in clinical and pharmaceutical research.
References
- Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S.
-
Jeong, J. S., Kim, H. A., Lee, J., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of Chromatography B, 1147, 122129. [Link]
- Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation.
- Cayman Chemical. (n.d.). Lurasidone-d8 (CAS Number: 1132654-54-6).
- Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
- Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry.
-
Dehon, B., Toussaint, B., & Marquet, P. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867. [Link]
-
Concheiro, M., de Castro, A., Quintela, O., & Cruz, A. (2020). A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. Journal of Analytical Toxicology, 44(4), 358–367. [Link]
- Psychopharmacology Institute. (n.d.). Lurasidone Pharmacokinetics. Retrieved from Psychopharmacology Institute website.
-
SCIEX. (2021, November 1). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS [Video]. YouTube. [Link]
- Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies.
- Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
- Johnson-Davis, K. L., & McMillin, G. A. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS.
-
Wikipedia. (2023, December 1). Collision-induced dissociation. In Wikipedia. [Link]
-
MacLean, B., Tomazela, D. M., & Shulman, N. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
ResearchGate. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?. [Link]
- University of Washington Proteomics Resource. (n.d.). Targeted Proteomics by Selected Reaction Monitoring.
- Mungkhunthod, S., Prommas, S., Puangpetch, A., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108(Suppl.2), S92-100.
-
National Center for Biotechnology Information. (n.d.). Lurasidone Sulfoxide. PubChem Compound Database. Retrieved from [Link]
- Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
-
Sherwood, C. A., Eastham, A., & Lee, L. W. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(5), 2537–2542. [Link]
- Thermo Fisher Scientific. (n.d.). Dissociation Technique Technology Overview.
- American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics.
-
Tadayon, E., & Tadayon, M. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [Link]
- Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.
- Santa Cruz Biotechnology. (n.d.). Lurasidone sulfoxide.
- Skyline. (n.d.). Skyline Collision Energy Optimization.
-
YouTube. (2023, October 15). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation [Video]. YouTube. [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. [Link]
-
Kim, H., Kim, Y., Lee, H., & Lee, W. (2013). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 27(10), 1268–1272. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Database. Retrieved from [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503. [Link]
- Psych Scene Hub. (2020). Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls.
- Sigma-Aldrich. (n.d.). Lurasidone Sulfoxide | 1809325-45-8.
-
ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Lurasidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
- CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta.
- BenchChem. (2025). The Role of Ziprasidone-D8 as an Internal Standard: A Technical Guide.
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Solid-Phase Extraction (SPE) Strategies for the Quantification of Lurasidone Sulfoxide in Human Plasma
Executive Summary
This Application Note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Lurasidone Sulfoxide (ID-14324) from human plasma.[1] While Liquid-Liquid Extraction (LLE) is historically used for Lurasidone, SPE offers superior matrix removal and automation potential, critical for distinguishing the sulfoxide metabolite from the parent drug and its isobaric active metabolite (ID-14283).[1]
This guide utilizes a Mixed-Mode Cation Exchange (MCX) mechanism, leveraging the basic piperazine moiety of the analyte to achieve high recovery (>85%) and minimal matrix effects.
Physicochemical Basis & Mechanistic Strategy[1][2]
The Analyte
Lurasidone is an atypical antipsychotic containing a benzisothiazol ring and a piperazine group.[2]
-
Target Analyte: Lurasidone Sulfoxide (ID-14324).[1]
-
Formation: Oxidation of the sulfur atom in the benzisothiazol ring.[3][4]
-
Key Challenge: The sulfoxide (M+O) is isobaric (MW ~508.6) with the major active metabolite ID-14283 (hydroxylated norbornane).[1] Mass spectrometry alone cannot distinguish them; chromatographic resolution is required. SPE cleans the background to prevent ion suppression that compromises this critical separation.
Extraction Logic: Why Mixed-Mode Cation Exchange (MCX)?
Lurasidone and its metabolites possess a basic nitrogen (pKa ~7.6–8.0) within the piperazine ring.[2][4]
-
Retention: Under acidic conditions, the nitrogen is protonated (
). It binds to the sulfonate groups ( ) of the MCX sorbent via strong ionic interaction. -
Interference Removal:
-
Acidic/Aqueous Wash: Removes proteins and hydrophilic interferences.
-
Organic/Neutral Wash: Because the analyte is "locked" by ionic bonds, we can wash with 100% Methanol. This aggressively removes neutral hydrophobic contaminants (phospholipids) that would otherwise co-elute.
-
-
Elution: A basic organic solvent neutralizes the analyte (
), breaking the ionic bond and releasing it.
Experimental Protocol
Materials & Reagents[1][4]
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.[1]
-
Internal Standard (IS): Lurasidone-d8 or Ziprasidone.[1]
-
Matrix: Human Plasma (K2EDTA).
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Step-by-Step Extraction Workflow
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[1][3] Sample Prep | 200 µL Plasma + 20 µL IS + 200 µL 4% | Acidification disrupts protein binding and ionizes the basic piperazine nitrogen ( |
| 2. Conditioning | 1 mL MeOH | Activates the polymeric sorbent surface. |
| 3. Equilibration | 1 mL Water (Milli-Q) | Prepares sorbent for aqueous sample loading. |
| 4. Loading | Load pre-treated sample (approx. 420 µL) | Analyte binds via Hydrophobic (backbone) and Ionic (amine-sulfonate) interactions.[1] Flow rate: <1 mL/min. |
| 5. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins, salts, and hydrophilic interferences. Analyte remains ionized and bound. |
| 6. Wash 2 | 1 mL 100% Methanol | CRITICAL: Removes neutral hydrophobic interferences (lipids). Analyte is retained solely by ionic interaction. |
| 7. Drying | Apply high vacuum for 2 mins | Removes excess organic solvent to ensure consistent elution volume. |
| 8. Elution | 2 x 250 µL 5% | High pH deprotonates the analyte ( |
| 9. Reconstitution | Evaporate under | Prepares sample for LC-MS/MS injection. |
Visualized Workflow (Graphviz)
Caption: Figure 1. Optimized Mixed-Mode Cation Exchange (MCX) workflow for Lurasidone Sulfoxide, highlighting the critical organic wash step enabled by ionic retention.
LC-MS/MS Analysis & Isobaric Resolution
The extraction is only half the battle. Lurasidone Sulfoxide (ID-14324) and the active metabolite (ID-14283) are isobaric (+16 Da from parent).[1] They must be chromatographically separated.
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Gradient:
-
0.0 min: 20% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 20% B
-
-
Note: The Sulfoxide is generally more polar (elutes earlier) than the hydroxylated metabolite (ID-14283) and the parent Lurasidone.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lurasidone | 493.2 | 166.1 | 40 | 30 |
| Lurasidone Sulfoxide | 509.2 | 166.1 | 42 | 32 |
| ID-14283 (Isobar) | 509.2 | 166.1 | 42 | 32 |
| IS (Lurasidone-d8) | 501.2 | 166.1 | 40 | 30 |
Warning: Both the Sulfoxide and ID-14283 share the m/z 509.2 -> 166.1 transition.[1] Retention time confirmation using authentic standards is mandatory.
Method Validation & Troubleshooting
Validation Summary (Expected Performance)
-
Linearity: 0.5 – 100 ng/mL (
).[7] -
Recovery: > 85% (Consistent across Low, Mid, High QC).
-
Matrix Effect: < 15% ion suppression/enhancement.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete elution (pH too low).[1] | Ensure Elution solvent is fresh (NH4OH is volatile). Verify pH > 10. |
| Co-eluting Peaks | Isobaric interference (ID-14283).[1] | Flatten the LC gradient slope between 20-50% B to improve resolution. |
| High Backpressure | Protein precipitation on cartridge. | Ensure Pre-treatment (Step 1) uses sufficient acid (4% H3PO4) to fully disrupt protein binding before loading.[1] |
| N-Oxide Conversion | Source fragmentation.[1] | Lurasidone N-oxide can mimic Sulfoxide.[1] Check source temperature; reduce if thermal degradation is suspected. |
Chemical Logic of Separation (Graphviz)
Caption: Figure 2. Isobaric challenge in Lurasidone analysis. Both metabolites share m/z 509, necessitating chromatographic resolution post-SPE.
References
-
Kaefer, D. A., et al. (2011). "LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma." Biomedical Chromatography, 25(12), 1389-1394.[1]
-
Kim, S. J., et al. (2012). "Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry." Biomedical Chromatography, 26(9), 1117-1128.[1]
-
Waters Corporation. (2020). "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases."[1] Waters Application Notes. [1]
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
-
PubChem. (2025).[2] "Lurasidone Sulfoxide (Compound CID 129011995)."[1] National Library of Medicine. [1]
Sources
- 1. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lurasidone-d8 Sulfoxide in Human Plasma via Protein Precipitation for LC-MS/MS
Introduction: The Analytical Imperative for Lurasidone Metabolite Quantification
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling in drug development. Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to various metabolites, including Lurasidone Sulfoxide.[2][3][4] The use of a stable isotope-labeled internal standard, such as Lurasidone-d8, and the subsequent monitoring of its metabolites like Lurasidone-d8 Sulfoxide, are critical for robust bioanalysis, providing a clear pathway to track the parent compound's metabolic journey.
Accurate quantification of these metabolites in biological matrices, such as human plasma, is paramount. However, the high protein content of plasma (~60-80 mg/mL) poses a significant challenge for direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma proteins can cause column clogging, ion suppression, and interfere with the analyte's ionization, leading to inaccurate and irreproducible results.[5][6] Therefore, an efficient sample preparation method to deplete these proteins is a non-negotiable prerequisite.
This application note provides a detailed guide to protein precipitation (PPT) methodologies for the sample preparation of human plasma prior to the analysis of Lurasidone-d8 Sulfoxide. We will delve into the mechanistic rationale behind solvent selection, offer detailed, field-proven protocols, and present a comparative analysis of their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and high-throughput bioanalytical workflow.
The Principle of Protein Precipitation: A Controlled Disruption of Solubility
Protein precipitation is a widely employed technique in bioanalysis due to its simplicity, speed, and cost-effectiveness.[7][8] The fundamental principle is to reduce the solubility of proteins in a solution, causing them to aggregate and precipitate.[9] This is typically achieved by adding a water-miscible organic solvent.
The addition of an organic solvent disrupts the solvation layer of water molecules surrounding the protein. This alteration in the dielectric constant of the medium weakens the electrostatic interactions that keep the protein in solution, promoting protein-protein aggregation and subsequent precipitation.[10][11] The choice of the precipitating agent is critical and directly impacts the efficiency of protein removal, the potential for analyte co-precipitation, and the extent of matrix effects in the final LC-MS/MS analysis.[12][13]
Selecting the Optimal Precipitating Agent: A Comparative Overview
The most commonly used organic solvents for protein precipitation are acetonitrile (ACN), methanol (MeOH), and acetone. Each possesses distinct properties that influence its effectiveness.
-
Acetonitrile (ACN): Often considered the gold standard for protein precipitation in bioanalysis.[7][12] ACN's aprotic nature and lower polarity compared to methanol lead to a more efficient disruption of the protein's hydration shell, resulting in the formation of larger, more compact protein aggregates.[7] This characteristic facilitates easier pelleting during centrifugation and reduces the likelihood of filter clogging in high-throughput applications.[7]
-
Methanol (MeOH): While also effective, methanol is generally a less efficient precipitant than acetonitrile.[7][14] It tends to produce finer, more flocculent precipitates that can be more challenging to separate completely, potentially leading to carryover and instrument contamination.[7] However, its higher polarity can sometimes be advantageous for the recovery of more polar analytes.
-
Acetone: Acetone is another effective precipitating agent, often used in proteomics workflows.[11][15] It can yield high protein recovery, but the resulting pellets can sometimes be more difficult to resuspend. Its utility in small molecule bioanalysis is generally less common compared to ACN and MeOH.
For the analysis of Lurasidone-d8 Sulfoxide, a moderately polar compound, acetonitrile is generally the preferred choice due to its superior protein removal efficiency and the physical nature of the resulting precipitate.
Experimental Protocols
The following protocols provide step-by-step methodologies for protein precipitation of human plasma samples for Lurasidone-d8 Sulfoxide analysis.
General Workflow
The overarching workflow for protein precipitation is straightforward and amenable to automation.
Caption: General workflow for protein precipitation of plasma samples.
Protocol 1: Acetonitrile Precipitation (Recommended)
This protocol is recommended for its high efficiency in protein removal and ease of implementation.
Materials:
-
Human plasma (K2EDTA as anticoagulant recommended)
-
Lurasidone-d8 Sulfoxide analytical standard
-
Lurasidone-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC or UPLC vials
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of Lurasidone-d8 (the internal standard) to each plasma sample. The concentration of the IS should be optimized during method development.[16][17]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio is a good starting point).[7][18]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC or UPLC vial. Avoid disturbing the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Methanol Precipitation
This protocol serves as an alternative to acetonitrile precipitation.
Materials:
-
Same as Protocol 1, with methanol (LC-MS grade) instead of acetonitrile.
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of Lurasidone-d8.
-
Precipitation: Add 400 µL of ice-cold methanol to the plasma sample (a 4:1 ratio is often necessary for efficient precipitation with methanol).[18]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean HPLC or UPLC vial.
-
Analysis: The sample is now ready for injection.
Method Validation and Performance Comparison
A robust bioanalytical method requires thorough validation to ensure its reliability.[19][20][21][22][23] Key validation parameters include recovery, matrix effect, and process efficiency.
-
Recovery: The percentage of the analyte of interest that is recovered from the biological matrix during the sample preparation process.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to the presence of co-eluting endogenous components from the matrix.[6][24][25]
-
Process Efficiency: A combined measure of recovery and matrix effect, representing the overall efficiency of the analytical method.
The following table presents a comparative summary of the expected performance of the different protein precipitation methods for Lurasidone-d8 Sulfoxide analysis.
| Parameter | Acetonitrile Precipitation | Methanol Precipitation | Acetone Precipitation | Acceptance Criteria (FDA/ICH M10) |
| Recovery (%) | 85 - 95% | 80 - 90% | 82 - 92% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 105% | 85 - 110% | 88 - 108% | CV ≤ 15% |
| Process Efficiency (%) | 80 - 98% | 75 - 95% | 78 - 96% | Not explicitly defined, but should be consistent |
| Precision (%CV) | < 10% | < 12% | < 11% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 10% | ± 12% | ± 11% | ± 15% (± 20% at LLOQ) |
Note: The values presented are typical and may vary depending on the specific LC-MS/MS system and analytical conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | - Incomplete protein precipitation. - Analyte co-precipitation with proteins. | - Increase the solvent-to-sample ratio. - Ensure vigorous vortexing. - Consider a different precipitating solvent. |
| High Matrix Effects | - Incomplete removal of endogenous components (e.g., phospholipids). | - Optimize the chromatographic separation to avoid co-elution. - Consider a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13] |
| Inconsistent Internal Standard Response | - Inconsistent pipetting. - Degradation of the internal standard. | - Use calibrated pipettes and ensure proper technique. - Verify the stability of the internal standard in the prepared solutions.[26][27] |
| Cloudy Supernatant | - Insufficient centrifugation speed or time. - Inefficient protein precipitation. | - Increase centrifugation speed and/or time. - Ensure the precipitating solvent is cold. |
Conclusion
Protein precipitation, particularly with acetonitrile, offers a rapid, robust, and high-throughput method for the preparation of human plasma samples for the analysis of Lurasidone-d8 Sulfoxide by LC-MS/MS. The protocols outlined in this application note provide a solid foundation for developing and validating a reliable bioanalytical method. By understanding the principles behind the technique and adhering to rigorous validation standards, researchers can ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.
References
-
Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Findling, R. L., et al. (2012). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. Pharmacy and Therapeutics, 37(6), 347–351. Retrieved from [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
Bhatia, R. (2015, July 15). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
-
De Nys, H., et al. (2020). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis, 12(13), 903-914. Retrieved from [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Retrieved from [Link]
-
Xu, R., et al. (2005). Internal Standards for Quantitative LC-MS Bioanalysis. American Pharmaceutical Review, 8(5), 64-70. Retrieved from [Link]
-
Psychopharmacology Institute. (2015, January 11). Lurasidone Pharmacokinetics. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
-
Meyer, J. M., et al. (2016). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 55(12), 1493-1510. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(5), 2325-2334. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Annesley, T. M. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Clinical Chemistry, 49(7), 1041-1044. Retrieved from [Link]
-
Rapolu, R., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074. Retrieved from [Link]
-
Hewavitharana, A. K. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Colby, J. M., & Thoren, K. L. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy, 34(5), 32-38. Retrieved from [Link]
-
Allumiqs. (n.d.). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Retrieved from [Link]
-
Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved from [Link]
-
ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification? Retrieved from [Link]
-
Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2793. Retrieved from [Link]
-
Rocci, M. L., & DeSimone, M. F. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2269-2270. Retrieved from [Link]
-
ResearchGate. (n.d.). Methanol and acetonitrile are the most commonly used protein... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone Sulfoxide. PubChem. Retrieved from [Link]
-
Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]
-
Kim, H., et al. (2013). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-190. Retrieved from [Link]
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
Psychopharmacology Institute. (n.d.). Lurasidone Pharmacokinetics. Retrieved from [Link]
-
Mannino, G., et al. (2020). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 21(21), 8192. Retrieved from [Link]
-
Waters Corporation. (n.d.). Alternative Solvents for the Reversed-Phase Separation of Proteins. Retrieved from [Link]
-
Axios Research. (n.d.). Lurasidone Sulfoxide - CAS - 1809325-45-8. Retrieved from [Link]
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. filtrous.com [filtrous.com]
- 9. Protein precipitation - Wikipedia [en.wikipedia.org]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Protein Precipitation Methods for Proteomics [biosyn.com]
- 12. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. allumiqs.com [allumiqs.com]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 18. biotage.com [biotage.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. moh.gov.bw [moh.gov.bw]
- 22. fda.gov [fda.gov]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. longdom.org [longdom.org]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. biopharmaservices.com [biopharmaservices.com]
- 27. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lurasidone-d8 Sulfoxide Peak Shape in Chromatography
Welcome to the technical support center for chromatographic analysis of lurasidone and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during method development and routine analysis, with a specific focus on improving the peak shape of Lurasidone-d8 Sulfoxide.
Introduction: The Challenge of Lurasidone-d8 Sulfoxide Analysis
Lurasidone, an atypical antipsychotic, and its metabolites, including the sulfoxide and the deuterated internal standard Lurasidone-d8 Sulfoxide, possess chemical properties that can present challenges in reversed-phase chromatography.[1][2][3][4] These molecules contain basic amine functional groups, which are susceptible to secondary interactions with the stationary phase, often leading to poor peak shapes, such as tailing.[5][6][7] This guide provides a systematic approach to diagnosing and rectifying these issues to ensure robust and reliable analytical results.
Deuterated internal standards like Lurasidone-d8 are crucial for accurate quantification in LC-MS analysis as they help correct for variations in sample preparation and instrument response.[8][9][10][11] While chemically similar to the analyte, minor differences in chromatographic behavior can sometimes be observed.[12]
Frequently Asked Questions (FAQs)
Q1: Why is my Lurasidone-d8 Sulfoxide peak tailing?
Peak tailing for basic compounds like Lurasidone-d8 Sulfoxide in reversed-phase chromatography is most commonly caused by secondary interactions between the positively charged analyte and residual silanol groups on the silica-based stationary phase.[5][6][7][13] These interactions create more than one retention mechanism, leading to an asymmetric peak.[7] Other potential causes include column degradation, extra-column volume, and inappropriate mobile phase conditions.[13]
Q2: Could the mobile phase pH be the culprit for my poor peak shape?
Absolutely. The pH of the mobile phase is a critical factor.[14] If the mobile phase pH is close to the pKa of Lurasidone-d8 Sulfoxide, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[6] For basic compounds, a lower mobile phase pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[7][15]
Q3: I'm using a deuterated internal standard. Shouldn't it behave identically to the native compound?
Ideally, yes. Deuterated internal standards are designed to have nearly identical chemical properties and co-elute with the analyte.[8][9][10] However, in some instances, minor differences in retention time and peak shape can occur due to the isotopic effect, although this is generally minimal in liquid chromatography. If you observe significant differences, it's more likely that the underlying chromatographic conditions are suboptimal for both the analyte and the internal standard.
Q4: When should I consider replacing my HPLC column?
If you observe a gradual deterioration of peak shape for all analytes over time, it could indicate column aging or contamination.[13][16] Before replacing the column, consider a rigorous washing procedure. If peak shape issues persist after troubleshooting mobile phase and system factors, and a new column resolves the problem, it's time for a replacement.
Troubleshooting Guide: A Systematic Approach to Improving Peak Shape
This guide provides a step-by-step process to identify and resolve the root cause of poor peak shape for Lurasidone-d8 Sulfoxide.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic workflow for troubleshooting poor peak shape.
Step 1: Initial System Evaluation
Before altering the method, ensure the HPLC/UHPLC system is functioning correctly.
-
Check for Leaks: Inspect all fittings for any signs of leakage.
-
Monitor Pressure: A stable backpressure is indicative of a healthy system. Fluctuations can suggest pump issues or air in the system.
-
Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.[6]
Step 2: Mobile Phase Optimization
The mobile phase composition is often the primary factor influencing peak shape for basic analytes.
-
pH Adjustment:
-
Rationale: Lurasidone and its metabolites are basic compounds. At a low mobile phase pH (e.g., pH 2.5-3.5), these compounds will be protonated (positively charged), but more importantly, the residual silanol groups on the silica packing will be protonated and thus neutral.[7][15] This minimizes the undesirable ionic interactions that cause peak tailing.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or formate).
-
Adjust the pH of the aqueous component using an appropriate acid (e.g., formic acid or phosphoric acid) to a value between 2.5 and 3.5.
-
Add the organic modifier (e.g., acetonitrile or methanol). Note that the apparent pH may change after adding the organic solvent, so it's crucial to buffer the aqueous phase beforehand.
-
-
-
Mobile Phase Additives:
-
Rationale: Small amounts of additives can significantly improve peak shape.[17][18]
-
Acidic Modifiers (e.g., Trifluoroacetic Acid - TFA): A low concentration of TFA (0.05-0.1%) can act as an ion-pairing agent and further suppress silanol interactions. However, be aware that TFA can cause ion suppression in mass spectrometry.
-
Buffers (e.g., Ammonium Formate/Acetate): Increasing the buffer concentration can help to mask residual silanol groups and improve peak symmetry.[19]
-
-
Protocol:
-
Start by adding a low concentration of formic acid (0.1%) to both the aqueous and organic mobile phases. This is a common starting point for LC-MS applications.[20]
-
If tailing persists, consider increasing the buffer concentration in the aqueous phase (e.g., from 10 mM to 20 mM ammonium formate).
-
-
Step 3: Column Selection and Care
The choice of stationary phase and its condition are critical.
-
Column Chemistry:
-
Rationale: Modern columns with high-purity silica and effective end-capping are designed to minimize silanol interactions.[21][22] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group to make them less active.[21]
-
Recommendations:
-
Utilize a column with a high-purity, "Type B" silica backbone.
-
Consider columns that are specifically designed for the analysis of basic compounds, which often feature advanced end-capping or shielding technologies.
-
-
-
Column Washing:
-
Rationale: Over time, strongly retained compounds can accumulate on the column, leading to active sites that cause peak tailing. A thorough washing procedure can regenerate the column.
-
Protocol:
-
Disconnect the column from the detector.
-
Wash with a series of solvents, progressing from your mobile phase to stronger, less polar solvents and back. A typical sequence for a reversed-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride (if compatible with your column)
-
Isopropanol
-
Methanol
-
Mobile Phase
-
-
Always follow the column manufacturer's recommendations for washing and regeneration.
-
-
Step 4: Method Parameter Adjustments
-
Injection Solvent:
-
Rationale: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible, or weaker.[13] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Protocol:
-
Analyze the composition of your initial mobile phase.
-
Prepare your sample in a solvent that matches or is weaker than this initial mobile phase.
-
-
-
Sample Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[13]
-
Protocol:
-
Reduce the concentration of your sample and re-inject.
-
If the peak shape improves, you were likely overloading the column.
-
-
Data Summary: Recommended Starting Conditions
The following table provides a set of recommended starting conditions for the analysis of Lurasidone and its metabolites. These parameters are based on published methods and general chromatographic principles.[20][23][24][25]
| Parameter | Recommendation | Rationale |
| Column | C18, High-Purity Silica, End-capped, <3 µm particle size | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol activity. Formic acid is MS-friendly. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10%) and ramp up. | To ensure good retention and focusing of the analyte on the column head. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column) | To maintain optimal linear velocity and efficiency. |
| Column Temp. | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-5 µL | To avoid column overload. |
| Injection Solvent | Initial Mobile Phase Composition | To prevent peak distortion. |
References
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Alwsci. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
- Berger, T. A., & Deye, J. F. (1991). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
- Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 596-601.
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Kim, H., & Kim, K. (2013). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry.
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Dolan, J. W. (1986).
-
Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Moniruzzaman, M., Kusuma, H. S., & Madhavi, G. (2019). DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS. Journal of Chemical Technology and Metallurgy, 54(4), 815-823.
- D'Orazio, G., Fanali, C., Rocco, A., & Fanali, S. (2017). The effect of mobile phase additive on enantioseparation and peak shape... Journal of Pharmaceutical and Biomedical Analysis, 145, 543-550.
- Suneetha, A., & Rao, D. D. (2020). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS.
-
Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]
- Studzińska, S., & Bocian, S. (2018). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Watson, T. (2018, April 9).
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
- Suneetha, A., & Rao, D. D. (2020). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC–MS/MS. Cogent Chemistry, 6(1), 1754020.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Colby, J. M., & Thoren, K. L. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS.
- Bai, Y. (2022). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
-
National Center for Biotechnology Information. (n.d.). Lurasidone Sulfoxide. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). Lurasidone Sulfoxide. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC Professionals. (2022, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lurasidone sulfoxide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 12. scispace.com [scispace.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lctsbible.com [lctsbible.com]
- 20. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC Technical Tip [discover.phenomenex.com]
- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 23. researchgate.net [researchgate.net]
- 24. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating Lurasidone Sulfoxide Extraction Challenges
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand that navigating the nuances of bioanalytical method development can be challenging. This guide is designed to provide in-depth troubleshooting assistance for a common issue encountered in the analysis of lurasidone: low recovery rates of its sulfoxide metabolite. Here, we combine fundamental scientific principles with practical, field-tested solutions to help you optimize your extraction methods and achieve reliable, reproducible results.
Understanding the Challenge: Lurasidone vs. Lurasidone Sulfoxide
The crux of the issue often lies in the physicochemical differences between lurasidone and its sulfoxide metabolite. A clear understanding of these properties is the first step in troubleshooting low recovery.
| Property | Lurasidone | Lurasidone Sulfoxide | Implication for Extraction |
| Molecular Weight | 492.7 g/mol [1] | 508.7 g/mol [2] | Minimal impact on extraction behavior. |
| Calculated XLogP3 | 5.4[1] | 3.7[2] | Lurasidone sulfoxide is significantly more polar (less hydrophobic) than lurasidone. This is a primary reason for different behaviors in extraction. |
| pKa (strongest basic) | 7.6[3] | Not experimentally determined, but the sulfoxide group is weakly basic. | The piperazine nitrogen is the most basic site on both molecules. pH adjustments will similarly affect the ionization state of both compounds. |
| Aqueous Solubility | Very slightly soluble in water; solubility increases at acidic pH.[4] | Expected to have higher aqueous solubility than lurasidone due to its increased polarity. | The sulfoxide is more likely to remain in the aqueous phase during liquid-liquid extraction with non-polar solvents. |
This table summarizes key physicochemical properties of lurasidone and its sulfoxide metabolite, highlighting the differences that influence their extraction.
Troubleshooting Low Recovery of Lurasidone Sulfoxide: A Step-by-Step Approach
Low recovery of lurasidone sulfoxide is a frequent hurdle. This section provides a logical workflow to diagnose and resolve this issue, regardless of your chosen extraction technique.
Figure 1. A troubleshooting workflow for addressing low recovery of lurasidone sulfoxide.
Frequently Asked Questions (FAQs)
Q1: Why is my lurasidone sulfoxide recovery consistently low, while the recovery of the parent drug, lurasidone, is acceptable?
This is the most common question and stems directly from the increased polarity of the sulfoxide metabolite. The addition of the oxygen atom to the sulfur in the benzisothiazole ring makes the molecule less hydrophobic (lower LogP)[1][2].
-
For Liquid-Liquid Extraction (LLE): If you are using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE), the more polar sulfoxide will have a lower partition coefficient and will prefer to remain in the aqueous phase.
-
For Solid-Phase Extraction (SPE): In reversed-phase SPE, the sulfoxide will have weaker retention on the non-polar sorbent compared to lurasidone. It may be lost during the sample loading or washing steps if the organic content of these solutions is too high.
Q2: Could the lurasidone sulfoxide be degrading during my extraction process?
While lurasidone itself is susceptible to alkaline hydrolysis, it is relatively stable under neutral and acidic conditions[5]. Sulfoxides, in general, are chemically stable. However, prolonged exposure to harsh acidic or basic conditions, or strong oxidizing agents, could potentially lead to degradation. It is always a good practice to evaluate the stability of your analyte under your specific extraction and storage conditions.
Protocol for Assessing Analyte Stability:
-
Spike a known concentration of lurasidone sulfoxide into the biological matrix.
-
Divide the sample into three sets:
-
Set 1 (Immediate Extraction): Extract immediately and analyze. This will be your baseline recovery.
-
Set 2 (Pre-Extraction Hold): Let the sample sit at room temperature for the typical duration of your sample preparation, then extract and analyze.
-
Set 3 (Post-Extraction Hold): Extract the sample, and let the final extract sit at room temperature or in the autosampler for the expected analysis time before injection.
-
-
Compare the results. A significant decrease in the concentration in Sets 2 or 3 compared to Set 1 would indicate instability.
Q3: What are the optimal pH conditions for extracting lurasidone sulfoxide?
Both lurasidone and its sulfoxide metabolite have a basic piperazine nitrogen with a pKa of approximately 7.6[3]. To ensure the molecule is in its neutral, more hydrophobic form for efficient extraction into an organic solvent (LLE) or retention on a reversed-phase SPE sorbent, the pH of the aqueous sample should be adjusted to at least two pH units above the pKa.
Recommendation: Adjust the sample pH to > 9.6 before extraction.
Q4: I'm using Liquid-Liquid Extraction (LLE). How can I improve the recovery of the more polar lurasidone sulfoxide?
If you are experiencing low recovery with a non-polar extraction solvent, consider the following strategies:
-
Increase the Polarity of the Extraction Solvent: Instead of highly non-polar solvents like hexane, try a more polar solvent such as dichloromethane (DCM) or a mixture of solvents, for example, ethyl acetate/hexane or MTBE/DCM.
-
Employ the "Salting-Out" Effect: The addition of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase decreases the solubility of organic analytes, driving them into the organic phase and increasing recovery[6].
-
Optimize Solvent-to-Aqueous Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery[6].
Example LLE Protocol Optimization:
-
To 1 mL of plasma, add a basifying agent to adjust the pH to > 9.6.
-
Add an internal standard.
-
Add 5 mL of a 90:10 (v/v) mixture of methyl tert-butyl ether and dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in mobile phase for LC-MS analysis.
Q5: For Solid-Phase Extraction (SPE), what changes can I make to improve lurasidone sulfoxide recovery?
Low recovery in SPE is often due to analyte breakthrough during sample loading or washing, or incomplete elution.
-
Sorbent Selection: If using a standard C18 or C8 reversed-phase sorbent, the polar sulfoxide may not be retained strongly enough. Consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties. This will provide a secondary retention mechanism for the basic piperazine nitrogen.
-
Optimize the Wash Step: The wash step is critical for removing matrix interferences, but a wash solvent that is too strong (i.e., has a high percentage of organic solvent) will elute the weakly retained sulfoxide. Decrease the organic content of your wash solvent.
-
Strengthen the Elution Solvent: It's possible the sulfoxide is strongly retained and not fully eluting. Ensure your elution solvent is strong enough. This may involve increasing the percentage of organic solvent or adding a small amount of a modifier like ammonium hydroxide to neutralize the analyte and facilitate elution.
-
Control the Flow Rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent, which can improve retention.
Figure 2. A diagram illustrating the key steps in an SPE workflow and corresponding troubleshooting points for low recovery.
Q6: Is protein precipitation (PPT) a suitable method, and how can I optimize it?
Protein precipitation with a solvent like acetonitrile or methanol is a simple and fast sample preparation technique. However, it is a cruder cleanup method and may result in significant matrix effects in the subsequent LC-MS analysis.
For lurasidone sulfoxide, which is more polar, it will be highly soluble in the aqueous/organic supernatant after protein precipitation, so recovery from the precipitation step itself is usually high. The challenge with PPT is often not recovery, but rather the impact of co-extracted matrix components on the ionization of the analyte in the mass spectrometer.
Optimization Tips for PPT:
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma. This can be optimized to ensure complete protein precipitation.
-
Post-PPT Cleanup: To mitigate matrix effects, consider a post-PPT cleanup step. This could involve passing the supernatant through a phospholipid removal plate or performing a quick LLE on the supernatant.
Q7: Could my choice of labware be contributing to low recovery?
Adsorption of analytes to the surfaces of plasticware (e.g., polypropylene tubes) can be a source of low recovery, particularly for certain types of compounds at low concentrations. While there is no specific data on the adsorption of lurasidone sulfoxide, it is a possibility.
To test for and mitigate adsorption:
-
Use Low-Binding Tubes: Employ microcentrifuge tubes and pipette tips specifically designed for low analyte binding.
-
Silanize Glassware: If using glass, silanizing the surfaces can reduce active sites for adsorption.
-
Include Organic Solvent in Sample Matrix: Before extraction, adding a small amount of organic solvent (like acetonitrile or methanol) to the plasma sample can sometimes reduce binding to plastic surfaces.
By systematically working through these troubleshooting steps and understanding the underlying chemical principles, you can effectively diagnose and resolve issues of low lurasidone sulfoxide recovery, leading to more accurate and reliable bioanalytical data.
References
-
Katteboina, M. Y., Pilli, N. R., Mullangi, R., Seelam, R. R., & Satla, S. R. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065–1074. [Link]
-
Koo, T. S., Kim, S. J., Lee, J., Ha, D. J., Baek, M., & Moon, H. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical chromatography, 25(11-12), 1389–1394. [Link]
-
Welch. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Phenomenex. (2022, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Waters Knowledge Base. [Link]
-
Koo, T. S., Kim, S. J., Lee, J., Ha, D. J., Baek, M., & Moon, H. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical chromatography, 25(11-12), 1389–1394. [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Wang, S., Heng, W., Wang, X., He, X., Zhang, Z., Wei, Y., Zhang, J., & Gao, Y. (2020). Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 12(1), 1-27. [Link]
-
Karaca, S. A., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 18(3), 646-655. [Link]
-
Nikitin, Yu E., Murinov, Yu I., & Rozen, A. M. (1976). Chemistry of extraction by sulfoxides. Uspekhi Khimii, 45(12), 2233-2253. [Link]
-
JournalsPub. (2023). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]
-
International Journal of Life Sciences and Review. (n.d.). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. [Link]
-
International Journal of Pharmaceutical Research & Development. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. [Link]
-
Psychopharmacology Institute. (2015, January 11). Lurasidone Pharmacokinetics. [Link]
-
Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. [Link]
-
SCM. (n.d.). Solvent Optimization. COSMO-RS 2022.1 documentation. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone Sulfoxide. PubChem Compound Database. [Link]
-
Scribd. (n.d.). Development and Validation of Stability Indicating Method For Determination of Lurasidone in Bulk Drug and Pharmaceutical Dosage Form by HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Database. [Link]
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s). [Link]
-
Bioanalysis. (2023). Development, validation and application of a liquid chromatography-tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. [Link]
-
Farrell, W., Tse, R., & Gerostamoulos, D. (2022). Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Journal of Analytical Toxicology, 46(8), 920-927. [Link]
-
Veeprho. (n.d.). Lurasidone Sulfoxide | CAS 1809325-45-8. [Link]
-
Meyer, J. M., & Ng-Mak, D. S. (2016). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical pharmacokinetics, 55(12), 1481–1503. [Link]
-
MDPI. (2024). Interfacial Interaction between Functionalization of Polysulfone Membrane Materials and Protein Adsorption. [Link]
-
PLOS One. (2023). Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. [Link]
-
ResearchGate. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. [Link]
-
Australian Government Department of Health Therapeutic Goods Administration. (n.d.). LATUDA® (lurasidone hydrochloride) Product Information. [Link]
Sources
- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. specartridge.com [specartridge.com]
Stability of Lurasidone-d8 Sulfoxide in autosampler conditions
Current Status: Online Department: Bioanalytical Applications Support Subject: Troubleshooting Autosampler Instability of Lurasidone-d8 Sulfoxide Case ID: LUR-D8-SO-STAB-001
Diagnostic Framework: Is Your Stability Compromised?
User Query: "My internal standard (Lurasidone-d8 Sulfoxide) response is drifting downward over a 24-hour analytical run. Is this normal behavior for this isotope?"
Technical Assessment: No, this is not "normal" behavior, but it is a predictable chemical instability if specific precautions are not taken. Lurasidone-d8 Sulfoxide is a metastable oxidation intermediate . Unlike the parent drug (Lurasidone), which degrades into the sulfoxide, your reagent is already in an oxidized state and is prone to:
-
Further Oxidation: Conversion to Lurasidone-d8 Sulfone.
-
Chiral Inversion: The sulfoxide moiety introduces a chiral center at the sulfur atom. In protic solvents or unregulated pH, this can lead to diastereomeric interconversion, potentially splitting your peak or broadening it.
-
Hydrolysis: The isoindole-1,3-dione ring is susceptible to alkaline hydrolysis.[1][2]
Quick Check: The "Red Flag" Symptoms
| Symptom | Probable Cause | Immediate Action |
| IS Area Decline >15% | Oxidation to Sulfone | Check autosampler temp (must be 4°C). Add antioxidant (Ascorbic acid) or acidify. |
| New Peak (+16 Da) | Formation of Sulfone | Confirm with Q1 scan (M+16). |
| Peak Broadening / Splitting | Chiral Inversion / Epimerization | Check pH. Avoid pure protic solvents (MeOH) in reconstitution. |
| New Peak (-18 Da or Ring Open) | Hydrolysis | Ensure pH < 7.0. Avoid alkaline glass surfaces (use silanized vials). |
Chemical Root Cause Analysis
To troubleshoot effectively, you must understand the molecular stress points. The deuterium labeling (d8) typically resides on the piperazine or the bicyclic norbornane system; it does not sterically protect the sulfur atom from oxidation.
Degradation Pathways
The following diagram illustrates the primary instability pathways for Lurasidone-d8 Sulfoxide in solution.
Caption: Figure 1. Primary degradation pathways of Lurasidone-d8 Sulfoxide in solution. The transition to Sulfone is irreversible.
Optimization & Prevention Protocols
User Query: "How do I stabilize my samples in the autosampler?"
Expert Recommendation: Stability is a function of Temperature , Solvent Composition , and Container Inertness .
A. Solvent Composition (The Critical Variable)
Sulfoxides are sensitive to the "micro-environment" of the solvent.
-
Avoid: 100% Methanol (MeOH) as the reconstitution solvent. MeOH can promote solvolysis and epimerization.
-
Preferred: Acetonitrile (ACN) / Water mixtures.
-
pH Control: The isoindole-dione ring is unstable at alkaline pH. Maintain pH between 3.5 and 6.0 .
Recommended Reconstitution Solvent:
10mM Ammonium Formate (pH 4.0) : Acetonitrile (50:50 v/v)
B. Temperature Control
The reaction rate of sulfoxide-to-sulfone oxidation follows Arrhenius kinetics.
-
Ambient (25°C): High risk. >10% degradation possible within 12 hours.
-
Refrigerated (4°C): Mandatory. Reduces oxidation rate significantly.
C. Light Protection
Lurasidone derivatives are photosensitive.
-
Requirement: Use Amber borosilicate glass vials.
-
Advanced: If degradation persists, wrap the autosampler tray in foil or turn off the internal tray light.
Validation Protocol: Autosampler Stability
User Query: "How do I prove the stability is acceptable for FDA/EMA validation?"
Protocol: You must demonstrate that the Processed Sample Stability covers the maximum duration of your analytical run (e.g., 24-48 hours).
Experimental Workflow
Do not rely on "freshly prepped" vs "old" comparisons unless they are strictly controlled. Use the Isochronic Design to minimize inter-run variability.
Caption: Figure 2. Isochronic Autosampler Stability Assessment Workflow.
Acceptance Criteria (FDA/EMA)
-
Internal Standard Response: While guidelines focus on the analyte, the IS response in aged samples should not deviate significantly (e.g., >20-30%) from fresh samples, as this indicates instability that could affect the accuracy of the analyte quantification (especially if the analyte and IS degrade at different rates).
-
Analyte/IS Ratio: The variation in the Analyte/IS ratio of the stability QCs must be within ±15% of the nominal value.
Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid to stabilize the Sulfoxide? A: Yes. If you observe rapid oxidation to the sulfone, adding 0.1% Ascorbic Acid to the reconstitution solvent acts as a scavenger for dissolved oxygen and free radicals. This is a common rescue strategy for labile N-oxides and S-oxides.
Q: Why does my Lurasidone-d8 Sulfoxide have two peaks? A: This is likely Chiral Separation . Lurasidone Sulfoxide has multiple chiral centers. If your LC method uses a column with high stereoselectivity (or if the mobile phase pH shifts), the diastereomers (R-sulfoxide and S-sulfoxide) may separate. Ensure your integration sums both peaks if they are not baseline resolved, or validate the method to quantify the specific active isomer if required.
Q: Does the "d8" label make it more stable than non-deuterated Lurasidone Sulfoxide? A: Generally, no . The deuterium kinetic isotope effect (DKIE) primarily stabilizes C-H bond cleavage. It provides minimal protection against S-oxidation (attacking the sulfur lone pair) or hydrolysis (attacking the carbonyl carbon). Assume the stability profile is identical to the non-deuterated metabolite.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. [Link]
-
Cruickshank, et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Lurasidone. (Section: Stability/Decomposition). [Link]
Sources
Technical Support Center: Resolving Retention Time Shifts for Deuterated Lurasidone Standards
Introduction: The Precision Paradox
Welcome to the Technical Support Center. You are likely here because your Lurasidone internal standard (IS)—typically Lurasidone-d8 —is not co-eluting perfectly with your native Lurasidone analyte.[1]
In high-sensitivity LC-MS/MS assays, we rely on stable isotope-labeled internal standards (SIL-IS) to compensate for matrix effects and ionization variability.[1] Ideally, the IS and analyte should co-elute perfectly.[1] However, deuterium (²H) is not physically identical to protium (¹H) .[1] This leads to the Deuterium Isotope Effect , a phenomenon where deuterated isotopologues often elute earlier than their non-deuterated counterparts in Reversed-Phase Chromatography (RPC).[1][2][3]
For Lurasidone, a molecule with complex basicity (piperazine ring) and high lipophilicity, even a shift of 0.1–0.2 minutes can be catastrophic if the IS peak falls out of the integration window or, more critically, drifts into a zone of ion suppression that the analyte does not experience.[1]
This guide provides the diagnostic logic and chromatographic adjustments necessary to resolve these shifts.
Module 1: Diagnostic Workflow
Before adjusting your chemistry, you must determine if the shift is a Systemic Drift (instrumental failure) or a Chemical Shift (isotope effect).[1]
Troubleshooting Decision Matrix
Figure 1: Diagnostic decision tree to distinguish between instrument failure (drift) and physicochemical isotope effects.
Module 2: The Mechanism (Why Lurasidone-d8 Shifts)
To fix the problem, you must understand the causality.[1][4] The shift is not random; it is driven by the thermodynamics of the carbon-deuterium (C-D) bond.
-
Shorter Bond Length: The C-D bond is shorter (~0.005 Å) and has a smaller molar volume than the C-H bond.
-
Reduced Lipophilicity: In Reversed-Phase LC (C18 columns), retention is driven by hydrophobic interaction.[1][2] The smaller volume of the deuterated molecule results in slightly weaker Van der Waals forces with the C18 stationary phase.
-
The Result: Lurasidone-d8 elutes earlier than native Lurasidone.[1]
Note: As the number of deuterium atoms increases (d3 → d6 → d8), the shift magnitude increases.[1] Lurasidone-d8, having a high deuterium count, is prone to noticeable shifts.[1]
Module 3: Mitigation Strategies
If the shift is affecting your quantitation accuracy (e.g., accuracy < 85% or > 115%), implement the following chromatographic adjustments.
Strategy A: Gradient Compression (The "Squeeze")
Steeper gradients reduce the time window in which slight hydrophobicity differences can manifest as retention time separation.
-
Current State: Shallow gradient (e.g., 10% to 90% B over 10 minutes).
-
Action: Increase the slope. Change to 30% to 90% B over 5 minutes.
-
Why: This compresses the peak width and reduces the absolute time difference between the two species.
Strategy B: pH Tuning
Lurasidone has a pKa of approximately 7.6 (piperazine ring).[1] Retention is highly sensitive to pH when near the pKa.
-
Recommendation: Ensure your mobile phase is at least 2 pH units away from the pKa.
-
Protocol: Use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Formate (pH ~3.8) .[1]
-
Why: At acidic pH, Lurasidone is fully protonated (ionized).[1] This increases polarity and reduces the relative contribution of the hydrophobic C-H/C-D backbone to the overall retention, thereby masking the isotope effect.
Strategy C: Temperature Reduction
-
Action: Lower column temperature (e.g., from 40°C to 30°C).
-
Risk: This increases backpressure and may broaden peaks.[5][6] Use only if gradient compression fails.
Data Summary: Impact of Variables on RT Shift
| Parameter | Change | Effect on Lurasidone-d8 Shift | Mechanism |
| Gradient Slope | Increase (%B/min) | Reduces Shift | Less time for hydrophobic discrimination.[1] |
| Mobile Phase pH | Decrease (to < 3.[1]0) | Stabilizes Shift | Dominates retention via ionic interaction rather than hydrophobic.[1] |
| Deuterium Count | d8 → d3 | Reduces Shift | Fewer C-D bonds = less physicochemical difference. |
| Stationary Phase | C18 → Phenyl-Hexyl | Variable | Phenyl phases may interact differently with the pi-electrons, potentially changing selectivity.[1] |
Module 4: The "Nuclear Option" (Alternative Isotopes)
If you cannot resolve the shift to an acceptable level (i.e., the IS is eluting in a suppression zone), you must switch the internal standard type.[1]
The Solution: Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) Labeled Standards. [1][7]
Unlike Deuterium, ¹³C and ¹⁵N isotopes reside in the nucleus and do not significantly alter the bond length or outer electron cloud volume. Therefore, they exhibit zero retention time shift relative to the native analyte.[1]
-
Recommended: Lurasidone-13C6 (if commercially available) or custom synthesis.[1]
-
Cost Implication: These are typically 5–10x more expensive than deuterated standards but guarantee co-elution.[1]
Frequently Asked Questions (FAQs)
Q1: Is a retention time shift of 0.05 minutes acceptable? A: Generally, yes. In modern UHPLC, a peak width is often 0.1–0.2 minutes.[1] A 0.05 min shift usually ensures the IS is still within the same matrix window. However, you must validate this by performing a post-column infusion experiment to map the matrix effects. If the IS falls into a "dip" of suppression that the analyte misses, the shift is unacceptable.
Q2: My Lurasidone peak is tailing, but the IS is not. Why? A: This is likely not an isotope effect but a mass load issue or secondary interaction . Lurasidone is basic.[1] If you are overloading the column with the analyte (high concentration samples) but using a low fixed concentration of IS, the analyte will tail due to silanol interactions, while the IS looks sharp.[1] Solution: Increase buffer strength (e.g., 10mM Ammonium Acetate) to mask silanols.[1]
Q3: Can I just widen the integration window? A: You can, but be careful. Widening the window increases background noise (reducing S/N ratio).[1] It does not fix the issue of differential matrix effects. Co-elution is the priority; integration is just data processing.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][8] Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Link[1]
-
Restek Corporation. (2019).[1] LC Troubleshooting—Retention Time Shift. Link
-
Wang, S., et al. (2014).[1] Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Link[1]
-
Ye, X., et al. (2016).[1] LC-MS/MS assay for the determination of lurasidone and its active metabolite in human plasma. Biomedical Chromatography. Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validation of Bioanalytical Methods for Lurasidone using Deuterated IS: A Comparative Guide
Executive Summary & Core Directive
Objective: To provide a rigorous, technical comparison of bioanalytical method validation for Lurasidone (LUR) using Deuterated Internal Standards (Lurasidone-d8) versus Structural Analogs (e.g., Ziprasidone, Chlorpromazine).
Verdict: While structural analogs offer cost advantages, Lurasidone-d8 (SIL-IS) is the scientifically superior choice for regulated bioanalysis (GLP/GCP). Its ability to co-elute with the analyte allows it to perfectly compensate for matrix effects (ion suppression/enhancement) and extraction variability, a critical requirement for meeting FDA and EMA guidelines for pharmacokinetic (PK) accuracy.
Comparative Analysis: Deuterated IS vs. Structural Analogs
The choice of Internal Standard (IS) dictates the robustness of an LC-MS/MS assay. Below is an objective comparison based on mechanistic performance.
| Feature | Deuterated IS (Lurasidone-d8) | Structural Analog (e.g., Ziprasidone) |
| Physicochemical Properties | Identical to Lurasidone (pKa, LogP, solubility). | Similar, but not identical. |
| Chromatographic Behavior | Co-elutes with Lurasidone.[1] | Separates from Lurasidone (different RT). |
| Matrix Effect Correction | Excellent. Experiences the exact same ionization environment (suppression/enhancement) as the analyte at the exact same moment. | Poor to Moderate. Elutes in a different matrix window; may experience suppression while analyte does not (or vice versa). |
| Extraction Recovery | Tracks analyte losses perfectly during LLE/SPE. | May extract differently due to solubility differences. |
| Cost & Availability | Higher cost; requires custom synthesis or specialized vendors. | Low cost; widely available off-the-shelf. |
| Regulatory Standing | Preferred "Gold Standard" for LC-MS/MS (FDA/EMA). | Acceptable if SIL-IS is unavailable and validation proves no bias. |
The Mechanistic "Why": Ion Suppression
In LC-MS/MS, phospholipids and other matrix components often elute in specific windows.
-
With Lurasidone-d8: The IS overlaps perfectly with the analyte. If a phospholipid suppresses the signal by 30%, it suppresses both the analyte and the IS by 30%. The ratio remains constant, preserving accuracy.
-
With Analogs: The analog elutes earlier or later. If the analyte elutes in a suppression zone but the IS elutes in a clean zone, the calculated concentration will be artificially low.
Experimental Workflow & Protocol
This protocol is based on validated methods (e.g., Biomed. Chromatogr. 2016) optimized for high-throughput clinical PK studies.
Visualized Workflow
The following diagram illustrates the critical decision points and flow for the validated method.
Caption: Workflow for Lurasidone quantification showing the co-elution strategy for matrix effect cancellation.
Step-by-Step Protocol
System: LC-MS/MS (e.g., Agilent 1290 / Sciex Triple Quad). Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge), 50 x 4.6 mm, 3-5 µm.
-
Stock Preparation:
-
Prepare Lurasidone (1 mg/mL) and Lurasidone-d8 (1 mg/mL) in Methanol.[2]
-
Critical: Store at -20°C. Lurasidone is stable, but light-sensitive; use amber glassware.
-
-
Sample Pre-treatment:
-
Aliquot 200 µL human plasma.
-
Add 20 µL of Lurasidone-d8 Working Solution (e.g., 500 ng/mL).
-
Add 100 µL of 0.1 M NaOH or Ammonium Buffer (pH ~9-10). Why? Lurasidone is basic.[3] High pH ensures it is uncharged (non-ionized), maximizing extraction efficiency into the organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2.5 mL TBME (tert-Butyl methyl ether) .
-
Vortex vigorously for 5 mins.
-
Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
-
Reconstitution:
-
Reconstitute residue in 200 µL Mobile Phase (Acetonitrile: Buffer).
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (85:15 v/v).[4] Note: High organic content suits Lurasidone's hydrophobicity.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Lurasidone: m/z 493.2 → 166.1 (Quantifier)
-
Lurasidone-d8: m/z 501.2 → 174.1 (Quantifier)
-
Note: The +8 Da mass shift prevents "cross-talk" (isotopic contribution of analyte to IS channel).
-
-
Validation Data Summary
The following data represents typical acceptance criteria and performance metrics derived from validated studies (e.g., Biomed. Chromatogr.).
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance (Lurasidone-d8) | Typical Performance (Analog IS) |
| Linearity | |||
| Accuracy | 85-115% (80-120% at LLOQ) | 98.5 - 104.2% | 92.0 - 108.0% (Higher variability) |
| Precision (CV) | < 15% (< 20% at LLOQ) | 1.5 - 4.5% | 5.0 - 12.0% |
| Matrix Factor (MF) | IS-normalized MF ~ 1.0 | 0.98 - 1.02 (Perfect correction) | 0.85 - 1.15 (Drift due to RT shift) |
| Recovery | Consistent | ~68% (Consistent across levels) | ~60-75% (May vary by concentration) |
Key Insight: While both methods can pass validation, the Precision (CV) is significantly tighter with Lurasidone-d8 because extraction variations are corrected sample-by-sample.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link
-
Koo, T. S., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[1][7] Link
-
Strickland, E. C., et al. (2019).[2] Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. Link
-
Valbuena, H., et al. (2016).[8] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine, 54(3), 437-446.[8] Link
-
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[5] Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotope Effect: A Comparative Analysis of Lurasidone Sulfoxide and Lurasidone-d8 Sulfoxide Retention Times in Reversed-Phase Chromatography
Introduction
In the realm of bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification of analytes in complex matrices. The underlying assumption is that the SIL-IS and the analyte will exhibit identical chemical and physical properties, leading to co-elution during chromatographic separation. However, the substitution of hydrogen with deuterium can introduce subtle changes in molecular properties, leading to a phenomenon known as the chromatographic isotope effect, which can result in shifts in retention time.[1][2] This guide provides an in-depth assessment of the anticipated isotope effect on the retention time of Lurasidone-d8 Sulfoxide relative to its non-deuterated counterpart, Lurasidone Sulfoxide. We will explore the theoretical underpinnings of this effect, propose a robust experimental protocol for its characterization, and present expected outcomes based on established chromatographic principles.
Lurasidone is an atypical antipsychotic medication primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3][4][5][6][7] One of the major biotransformation pathways is S-oxidation, leading to the formation of Lurasidone Sulfoxide.[3] For quantitative bioanalysis, Lurasidone-d8 is commonly employed as an internal standard. Consequently, its corresponding metabolite, Lurasidone-d8 Sulfoxide, will be present in metabolic stability assays and pharmacokinetic studies. Understanding any potential chromatographic separation between the deuterated and non-deuterated sulfoxide metabolites is crucial for developing accurate and reliable analytical methods.
The Chromatographic Isotope Effect: A Primer
The chromatographic isotope effect, particularly in reversed-phase liquid chromatography (RPLC), is a well-documented phenomenon.[8][9] Deuterated compounds often exhibit slightly earlier elution times compared to their non-deuterated analogs.[1][2][10] This is primarily attributed to two factors:
-
Bond Strength and Polarity: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a marginal decrease in the polarizability of the C-D bond, making the deuterated molecule slightly less lipophilic.[1] In the context of RPLC, where retention is driven by hydrophobic interactions with the stationary phase, a less lipophilic compound will have a weaker affinity for the column and thus elute earlier.
-
Molecular Volume: Deuterium is infinitesimally larger than hydrogen, which can subtly alter the molecule's interaction with the stationary phase.
The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position within the molecule, and the specific chromatographic conditions employed.[1][9]
Experimental Design for Assessing the Isotope Effect
To empirically determine the retention time difference between Lurasidone Sulfoxide and Lurasidone-d8 Sulfoxide, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Workflow Diagram
Caption: Proposed experimental workflow for assessing the chromatographic isotope effect.
Materials and Reagents
-
Lurasidone Sulfoxide analytical standard
-
Lurasidone-d8 Sulfoxide analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Lurasidone Sulfoxide and Lurasidone-d8 Sulfoxide in methanol at a concentration of 1 mg/mL.
-
Create a combined working solution by mixing equal volumes of the two stock solutions to yield a final concentration of 500 µg/mL for each analog.
-
-
Sample Preparation (Protein Precipitation):
-
Spike 50 µL of the combined working solution into 950 µL of human plasma to achieve a final concentration of 25 µg/mL.
-
Vortex the plasma sample for 30 seconds.
-
Add 3 mL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). A high-resolution column is recommended to resolve small differences in retention time.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to maximize separation. For example:
-
0-1 min: 10% B
-
1-8 min: 10-60% B
-
8-9 min: 60-90% B
-
9-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lurasidone Sulfoxide: To be determined by infusion of the analytical standard.
-
Lurasidone-d8 Sulfoxide: To be determined by infusion of the analytical standard. The precursor ion will be +8 Da compared to the non-deuterated analog. The product ion may or may not shift depending on the location of the deuterium atoms.
-
-
-
-
Data Analysis:
-
Acquire the data using the instrument's software.
-
Extract the ion chromatograms for the specific MRM transitions of Lurasidone Sulfoxide and Lurasidone-d8 Sulfoxide.
-
Determine the retention time at the apex of each chromatographic peak.
-
Calculate the difference in retention time (ΔtR) between the two compounds.
-
Expected Results and Discussion
Based on the principles of the chromatographic isotope effect, it is anticipated that Lurasidone-d8 Sulfoxide will elute slightly earlier than Lurasidone Sulfoxide . The expected retention time difference (ΔtR) is likely to be in the range of 0.05 to 0.2 minutes, though this will be dependent on the specific chromatographic conditions.
Hypothetical Data Summary
| Compound | Expected Retention Time (tR) |
| Lurasidone Sulfoxide | 5.42 min |
| Lurasidone-d8 Sulfoxide | 5.35 min |
| ΔtR | -0.07 min |
This expected earlier elution of the deuterated compound is a direct consequence of the increased strength and decreased polarizability of the C-D bonds compared to the C-H bonds.[1] This subtle change reduces the overall hydrophobicity of Lurasidone-d8 Sulfoxide, leading to weaker interactions with the C18 stationary phase and, therefore, a shorter retention time. The magnitude of this effect will be influenced by the number and location of the deuterium atoms on the Lurasidone-d8 molecule.
Conclusion and Recommendations
The chromatographic isotope effect is a critical consideration in the development of robust bioanalytical methods that employ stable isotope-labeled internal standards. For Lurasidone and its sulfoxide metabolite, it is highly probable that Lurasidone-d8 Sulfoxide will exhibit a shorter retention time than its non-deuterated counterpart in reversed-phase liquid chromatography. While this retention time shift is often small, it is essential to characterize it during method development.
For most applications, this small ΔtR will not adversely affect quantification, as the peak shapes are typically symmetrical and the integration windows can be set to encompass both peaks. However, in situations where co-eluting matrix interferences are present, a shift in retention time could potentially expose one analog to a different degree of ion suppression or enhancement than the other, leading to inaccurate results.[2]
Therefore, it is strongly recommended that the experimental protocol outlined in this guide be performed during the method development and validation stages for any assay quantifying Lurasidone Sulfoxide using Lurasidone-d8 as an internal standard. This will ensure a thorough understanding of the chromatographic behavior of both the analyte and the internal standard, leading to the development of a more accurate and reliable bioanalytical method.
References
-
Baille, T. A. (1982). The use of stable isotopes in pharmacological research. Pharmacological Reviews, 33(2), 81-132. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link][3]
-
Zybura, A., & Szałek, E. (2023). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 24(23), 16909. [Link][7]
-
Wang, Z., et al. (2022). Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy. Journal of Mass Spectrometry, 57(7), e4871. [Link][11]
-
Sadek, P. C. (2007). The HPLC Solvent Guide. John Wiley & Sons. [Link]
-
Li, Y., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 95(16), 6567–6575. [Link][2]
-
PubChem. (n.d.). Lurasidone Sulfoxide. National Center for Biotechnology Information. [Link][12]
-
Strickland, E. C., et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online, 37(5), 20-26. [Link][13]
-
Zhang, Y., et al. (2024). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 238, 115852. [Link][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lurasidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lurasidone Sulfoxide | C28H36N4O3S | CID 129011995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Profiling of Lurasidone Sulfoxide Assays: A Comparative Technical Guide
Executive Summary: The Oxidative Challenge
In the pharmacokinetic (PK) profiling of Lurasidone (Latuda), monitoring oxidative metabolites is critical for establishing safety margins and metabolic stability. While the active metabolites ID-14283 and ID-14326 are standard targets, Lurasidone Sulfoxide (often designated as ID-14324 or similar oxidative impurities) presents a unique bioanalytical challenge.
As a sulfoxide, this analyte is isobaric with Lurasidone N-oxide. Standard low-resolution mass spectrometry can struggle to distinguish these positional isomers without rigorous chromatographic separation. Therefore, the precision of the assay—both intra-day (repeatability) and inter-day (reproducibility)—becomes the primary metric for judging method validity.
This guide compares the three dominant methodologies—LC-MS/MS , UPLC-MS/MS , and HPLC-UV —providing a technical roadmap for researchers requiring FDA-compliant validation data.
Comparative Analysis: Selecting the Right Tool
The choice of platform dictates the achievable Lower Limit of Quantification (LLOQ) and the precision profile. Below is a direct comparison based on field application data.
Table 1: Method Performance Matrix
| Feature | LC-MS/MS (Standard) | UPLC-MS/MS (Advanced) | HPLC-UV (Legacy/QC) |
| Primary Application | Plasma PK/TK studies (Trace analysis) | High-throughput Clinical/BE studies | QC of Raw Material & Tablets |
| Sensitivity (LLOQ) | 0.1 – 0.5 ng/mL | 0.05 – 0.1 ng/mL | ~90 – 100 ng/mL |
| Selectivity | High (MRM transitions) | Very High (Resolution + MRM) | Low (Retention time only) |
| Intra-day Precision | < 8% CV | < 5% CV | < 2% CV (at high conc.) |
| Sample Throughput | Moderate (5-8 min run) | High (2-3 min run) | Low (10-15 min run) |
| Sulfoxide Specificity | Good (requires optimization) | Excellent (sharp peak separation) | Poor (co-elution risk) |
Scientist's Insight: Do not be misled by the low %CV of HPLC-UV. While it is precise for milligram quantities in tablets, it lacks the sensitivity to detect the nanogram levels of sulfoxide metabolites present in biological fluids. For bioanalysis, LC-MS/MS is the only viable path.
Precision Data: Inter-day vs. Intra-day
Precision is defined by the Coefficient of Variation (%CV). According to FDA M10 Bioanalytical Method Validation guidelines, precision must be within ±15% (±20% at LLOQ).
Representative Validation Data (LC-MS/MS)
Matrix: Human Plasma | Method: Liquid-Liquid Extraction (LLE)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.50 | 7.4% | 9.2% | ± 6.5% |
| Low QC | 1.50 | 5.1% | 6.8% | ± 4.2% |
| Mid QC | 50.00 | 3.8% | 4.5% | ± 2.1% |
| High QC | 400.00 | 2.9% | 3.6% | ± 1.8% |
Analysis of Causality:
-
Intra-day Stability: The tight CVs (<5% at Mid/High) indicate that the internal standard (Deuterated Lurasidone-d8) effectively tracks the analyte during ionization, compensating for momentary matrix effects.
-
Inter-day Variance: The slight increase in inter-day CV (up to 9.2%) is typically attributed to day-to-day variations in column conditioning and mobile phase preparation, particularly ammonium acetate buffer pH drift, which affects the ionization efficiency of the benzisothiazole ring.
Technical Workflow: Validated LC-MS/MS Protocol
To achieve the precision cited above, a robust extraction and separation protocol is required.
Sample Preparation (Liquid-Liquid Extraction)
Why LLE? Protein precipitation (PPT) often leaves phospholipids that suppress ionization at the retention time of polar metabolites like sulfoxides. LLE provides a cleaner extract.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard (Lurasidone-d8, 500 ng/mL). Vortex 30s.
-
Buffer: Add 100 µL of 0.1M Sodium Carbonate (pH 9.0) to ensure the drug is in its non-ionized free base form, maximizing organic solubility.
-
Extraction: Add 2.5 mL of TBME (tert-Butyl methyl ether) .
-
Note: TBME is preferred over Ethyl Acetate for Lurasidone as it extracts fewer matrix interferences.
-
-
Agitation: Reciprocating shaker for 10 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Concentration: Flash freeze the aqueous layer (dry ice/acetone bath). Decant organic layer into a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase.
Chromatographic Conditions
-
Column: C18 (e.g., Phenomenex Kinetex or Waters XBridge), 50 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-0.5 min: 30% B (Isocratic hold to elute salts)
-
0.5-3.0 min: 30% -> 90% B (Linear ramp)
-
3.0-4.0 min: 90% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM)
-
Ionization: ESI Positive mode.
-
Differentiation Strategy: Sulfoxides and N-oxides often share parent masses. You must optimize collision energy (CE) to find unique fragments.
-
Lurasidone Sulfoxide Transition: m/z 493.2 → 166.1 (Typical benzisothiazole fragment).
-
Differentiation: Monitor the ratio of the [M-O]+ fragment. Sulfoxides typically show a different fragmentation energy profile for oxygen loss compared to N-oxides.
-
Visualizing the Workflow
Diagram 1: Extraction Logic (LLE vs PPT)
This diagram illustrates the decision process for sample preparation to maximize precision.
Caption: Workflow selection for Lurasidone metabolites. LLE is prioritized for trace analysis to minimize matrix effects that degrade precision.
Diagram 2: Chromatographic Separation Strategy
Differentiating the Sulfoxide from the N-oxide is the primary risk to accuracy.
Caption: Critical chromatographic parameters required to resolve isobaric oxidative metabolites, ensuring assay specificity.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Katteboina, M. Y., et al. (2016). LC-MS/MS assay for the determination of Lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[1] [Link]
-
Karaca, S. A., & Uğur, D. Y. (2017).[2] Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937.[2] [Link]
-
Sheng, H., et al. (2016). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation.[3] The Journal of Organic Chemistry, 81(2), 575–586.[3] [Link]
Sources
- 1. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FDA Bioanalytical Guidelines: A Comparative Guide for the Quantification of Lurasidone and its Metabolites
For researchers, scientists, and drug development professionals, ensuring bioanalytical methods meet the stringent requirements of the U.S. Food and Drug Administration (FDA) is a cornerstone of successful therapeutic development. This guide provides an in-depth, technical comparison of bioanalytical strategies for the atypical antipsychotic, Lurasidone, and its key metabolites, with a focus on adhering to the latest FDA guidelines. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of available technologies to empower you in your drug development journey.
The Regulatory Landscape: Understanding the FDA's M10 Guidance
The bioanalysis of drugs and their metabolites for regulatory submissions is governed by the FDA's internationally harmonized guidance, M10: Bioanalytical Method Validation and Study Sample Analysis.[1][2][3] This guidance outlines the essential parameters that must be rigorously evaluated to ensure the reliability, reproducibility, and accuracy of bioanalytical data. Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4] For metabolites, the guidance specifies that their measurement is necessary when they significantly contribute to the overall therapeutic or toxicological effect of the drug.
Lurasidone, metabolized primarily by the cytochrome P450 enzyme CYP3A4, produces two major active metabolites, ID-14283 and ID-14326, and two major inactive metabolites, ID-20219 and ID-20220.[5][6] Given the pharmacological activity of its metabolites, their accurate quantification is critical for a comprehensive understanding of Lurasidone's pharmacokinetics and for ensuring patient safety and efficacy.
Lurasidone's Metabolic Journey: A Visual Pathway
The biotransformation of Lurasidone is multifaceted, involving several key pathways. A simplified representation of this metabolic process is crucial for understanding the analytes of interest in bioanalytical method development. The major biotransformation pathways are oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[6]
Caption: Simplified metabolic pathway of Lurasidone.
The Gold Standard: A Validated LC-MS/MS Method for Lurasidone and its Active Metabolite
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the quantitative bioanalysis of drugs and their metabolites, offering unparalleled sensitivity and selectivity.[4] The following protocol outlines a robust and validated method for the simultaneous determination of Lurasidone and its primary active metabolite, ID-14283, in human plasma, designed to meet FDA bioanalytical guidelines.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: This technique effectively removes proteins and phospholipids from the plasma matrix, which can interfere with the analysis and cause ion suppression in the mass spectrometer.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Lurasidone-d8).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
2. Chromatographic Separation (UPLC):
-
Rationale: Ultra-Performance Liquid Chromatography (UPLC) with a sub-2 µm particle column provides rapid and high-resolution separation of the analytes from endogenous matrix components, ensuring accurate quantification.
-
Conditions:
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Injection Volume: 5 µL
-
3. Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Rationale: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lurasidone: m/z 493.2 -> 184.1
-
ID-14283: m/z 509.2 -> 200.1
-
Lurasidone-d8 (IS): m/z 501.2 -> 184.1
-
-
Collision Energy and other parameters: Optimized for each analyte.
-
Caption: Experimental workflow for LC-MS/MS bioanalysis.
A Comparative Look: Alternative Bioanalytical Techniques
While LC-MS/MS is the gold standard for regulatory submissions, other techniques have been employed for the analysis of antipsychotic drugs. Understanding their capabilities and limitations is crucial for selecting the appropriate method for a given application.
| Feature | LC-MS/MS | HPLC-UV | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation followed by detection based on UV absorbance. | Antigen-antibody binding. |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation pattern). | Moderate (risk of interference from co-eluting compounds with similar UV spectra). | Variable (potential for cross-reactivity with structurally similar compounds, including metabolites).[7] |
| Sensitivity | Very High (typically low pg/mL to ng/mL). | Lower (typically high ng/mL to µg/mL).[8] | High (can be in the low ng/mL range).[7] |
| Multiplexing | Excellent (can simultaneously quantify multiple analytes and their metabolites). | Limited (difficult to resolve and quantify multiple compounds in a single run). | Typically single-analyte, though multiplexed platforms exist. |
| Throughput | High, with modern UPLC systems. | Moderate. | Very High (well-suited for automated, high-throughput screening). |
| FDA Acceptance | Gold standard for regulatory submissions. | May be acceptable for early-stage research or quality control, but generally not for pivotal bioequivalence/pharmacokinetic studies. | Can be used for specific applications, but validation is critical and cross-reactivity must be thoroughly investigated.[9] |
| Cost | High initial instrument cost, moderate operational cost. | Lower initial instrument cost, low operational cost. | Variable, depending on the platform and reagent costs. |
Data-Driven Comparison: Performance of Bioanalytical Methods for Lurasidone
The following table summarizes typical performance data for different bioanalytical methods used for the quantification of Lurasidone. The data for LC-MS/MS is derived from published, validated methods. Data for HPLC-UV and Immunoassays are representative of their general performance for antipsychotic drugs, as specific validated data for Lurasidone using these methods is less common in the literature for bioanalytical applications in biological matrices.
| Parameter | LC-MS/MS (Lurasidone & ID-14283 in Plasma) | HPLC-UV (Lurasidone in Bulk/Formulation) | Immunoassay (General Antipsychotics) |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 50 µg/mL[10] | Varies by assay; typically in the ng/mL range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±2% | Within ±20% |
| Precision (%RSD) | <15% (<20% at LLOQ) | <2%[11] | <15-20% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~0.2 µg/mL[10] | ~1-5 ng/mL |
| Recovery | Consistent and reproducible | High (>98%) | Not applicable in the same context as extraction-based methods. |
Expert Insights on Method Selection:
The choice of bioanalytical method is fundamentally driven by the intended application. For pivotal pharmacokinetic, bioequivalence, and toxicokinetic studies intended for regulatory submission, the high sensitivity, selectivity, and multiplexing capabilities of LC-MS/MS make it the unequivocal choice. The ability to simultaneously measure the parent drug and its active metabolites with high accuracy is a critical advantage that aligns directly with FDA expectations.
HPLC-UV methods, while less sensitive and selective, can be valuable for the analysis of bulk drug substances and pharmaceutical dosage forms where analyte concentrations are high and the matrix is less complex.[8][11][12][13] Their lower cost and operational simplicity make them suitable for routine quality control applications.
Immunoassays offer high throughput and are often used in clinical settings for therapeutic drug monitoring where rapid turnaround times are essential.[7][14] However, the potential for cross-reactivity with metabolites is a significant concern that must be thoroughly investigated and addressed during validation. For definitive quantification, especially in the context of drug development, results from immunoassays are often confirmed by a more selective method like LC-MS/MS.
Conclusion: A Scientifically Sound Approach to Bioanalysis
Meeting FDA bioanalytical guidelines for Lurasidone and its metabolites requires a deep understanding of the regulatory requirements, the drug's metabolic profile, and the capabilities of available analytical technologies. LC-MS/MS stands as the definitive method for generating the high-quality, reliable data necessary for regulatory submissions. By employing a well-validated LC-MS/MS protocol, researchers can ensure the integrity of their bioanalytical data, paving the way for successful drug development and ultimately, safer and more effective therapies for patients. This guide provides a framework for making informed decisions in the selection and implementation of bioanalytical methods, grounded in scientific principles and regulatory expectations.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Findling, R. L., et al. (2016). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Therapeutics, 38(7), 1588-1604. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]
-
Stroup, T. S., & Gray, N. (2018). Lurasidone. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia contributors. (2024). Lurasidone. Wikipedia. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Caccia, S. (2012). Critical appraisal of lurasidone in the management of schizophrenia. Neuropsychiatric Disease and Treatment, 8, 141-150. [Link]
-
Clarke, W., et al. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. The Journal of Applied Laboratory Medicine, 6(6), 1547-1558. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem. [Link]
-
Clarke, W., et al. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. ResearchGate. [Link]
-
Wójcik-Pszczoła, K., et al. (2020). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. Molecules, 25(21), 5142. [Link]
-
Reddy, B. P., & Rao, K. S. (2017). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 10(11), 3843-3848. [Link]
-
U.S. Food and Drug Administration. (2010). LATUDA (lurasidone hydrochloride) tablets. [Link]
-
Kumar, A., et al. (2015). NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ANALYSIS OF LURASIDONE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(10), 4293-4299. [Link]
-
Suneetha, A., & Rao, D. M. (2015). stability indicating rp-hplc method for determination and validation of lurasidone hcl in bulk and pharmaceutical dosage forms. Journal of Pharmaceutical Research, 14(1), 15-19. [Link]
-
Chhabda, P. J., et al. (2013). Development and Validation of Stability Indicating Method For Determination of Lurasidone in Bulk Drug and Pharmaceutical Dosage Form by HPLC. Scribd. [Link]
-
Mali, N. V., et al. (2012). Development and Validation of UV Spectrophotometric Method for Estimation of Lurasidone in Bulk and Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-546. [Link]
-
Clarke, W., et al. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. Semantic Scholar. [Link]
-
Vadlamudi, S. K., et al. (1991). Performance characteristics for an immunoassay. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 205, 134-138. [Link]
-
Patteet, L., et al. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 17(2), 223. [Link]
Sources
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Lurasidone - Wikipedia [en.wikipedia.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Performance characteristics for an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ANALYSIS OF LURASIDONE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC [academia.edu]
- 11. scribd.com [scribd.com]
- 12. jopcr.com [jopcr.com]
- 13. asianjpr.com [asianjpr.com]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
